molecular formula C₁₇H₁₄N₂O₃ 1/2H₂SO₄ B1162430 Rosoxacin Hemisulfate

Rosoxacin Hemisulfate

Cat. No.: B1162430
M. Wt: 343.34
Attention: For research use only. Not for human or veterinary use.
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Description

Rosoxacin Hemisulfate, also known as Rosoxacin Hemisulfate, is a useful research compound. Its molecular formula is C₁₇H₁₄N₂O₃ 1/2H₂SO₄ and its molecular weight is 343.34. The purity is usually 95%.
BenchChem offers high-quality Rosoxacin Hemisulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rosoxacin Hemisulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₇H₁₄N₂O₃ 1/2H₂SO₄

Molecular Weight

343.34

Synonyms

1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid Hemisulfate;  Acrosoxacin Hemisulfate;  Eracin Hemisulfate;  Eradacil Hemisulfate;  Eradacin Hemisulfate;  NSC 146617 Hemisulfate;  Roxadyl Hemisulfate;  Win 35213 Hemisulfate;  Winuron Hem

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Spectrum of Rosoxacin Hemisulfate Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosoxacin, a non-fluorinated quinolone carboxylic acid derivative, represents an important therapeutic agent in the management of bacterial infections, particularly those caused by gram-negative pathogens. This technical guide provides a comprehensive overview of the antibacterial spectrum of Rosoxacin Hemisulfate, delving into its molecular mechanism of action, spectrum of activity, and the prevalent mechanisms of bacterial resistance. Detailed, field-proven experimental protocols for the in-vitro evaluation of its antibacterial efficacy are presented, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the microbiological assessment of this quinolone antibiotic.

Introduction: The Scientific Context of Rosoxacin

Rosoxacin is a synthetic quinolone antibiotic developed in 1978.[1] As a member of the quinolone class, it has been utilized for the treatment of various infections, notably urinary tract infections (UTIs) and certain sexually transmitted diseases.[1][2] Its chemical structure, a 1,4-dihydroquinoline-3-carboxylic acid substituted with an ethyl group at position 1 and a pyridin-4-yl group at position 7, underpins its antibacterial activity.[3] This guide will provide a detailed exploration of its efficacy against a range of gram-negative bacteria, a group of pathogens that pose significant challenges in clinical settings due to their complex cell wall structure and propensity for developing antibiotic resistance.[4]

Molecular Mechanism of Action: A Dual-Target Approach

The bactericidal activity of Rosoxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, processes vital for cell survival and division.[2][5]

  • Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication and transcription.[5] Rosoxacin binds to the A subunit of DNA gyrase, preventing the enzyme from cutting and rejoining the DNA strands, thereby halting the supercoiling process.[5]

  • Inhibition of Topoisomerase IV: Topoisomerase IV plays a crucial role in the decatenation of interlinked daughter DNA strands following replication.[5] By inhibiting this enzyme, Rosoxacin prevents the separation of newly replicated chromosomes, leading to an accumulation of intertwined DNA and ultimately, cell death.[5]

This dual-target mechanism is a significant advantage, as it reduces the probability of bacteria developing resistance through single-point mutations in the genes encoding these enzymes.[5]

cluster_drug Rosoxacin cluster_bacteria Gram-Negative Bacterium cluster_outcome Bactericidal Effect Rosoxacin Rosoxacin DNAGyrase DNA Gyrase (Topoisomerase II) Rosoxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Rosoxacin->TopoIV Inhibits DNA Bacterial DNA DNAGyrase->DNA Supercoiling ReplicationHalt DNA Replication Halted TopoIV->DNA Decatenation CellDeath Bacterial Cell Death ReplicationHalt->CellDeath

Caption: Mechanism of action of Rosoxacin against gram-negative bacteria.

Antibacterial Spectrum of Rosoxacin Against Gram-Negative Bacteria

Rosoxacin exhibits a broad spectrum of activity against various gram-negative bacteria. However, its potency can vary compared to other quinolones. The following table summarizes the in-vitro activity of Rosoxacin, presented as the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90).

Gram-Negative BacteriaMIC90 (µg/mL)Reference(s)
Escherichia coli≤2 - >128[6][7][8]
Klebsiella spp.>128[7][8]
Enterobacter cloacae≤2[6]
Proteus spp.≤2[6]
Citrobacter freundii≤8[6]
Providencia spp.≤8[6]
Serratia marcescens32[6]
Pseudomonas aeruginosa>2[6][7][8]
Acinetobacter calcoaceticusActive[7][8]
Neisseria gonorrhoeae≤0.06 - 0.5[9]

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Mechanisms of Bacterial Resistance to Rosoxacin

The emergence of antibiotic resistance is a significant clinical concern. Gram-negative bacteria can develop resistance to Rosoxacin and other quinolones through several mechanisms:[10][11]

  • Target Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, can reduce the binding affinity of the drug to its target enzymes.[11]

  • Reduced Permeability: Gram-negative bacteria possess an outer membrane that acts as a selective barrier. Mutations leading to a decrease in the expression of outer membrane porin proteins (e.g., OmpF in E. coli) can limit the influx of quinolones into the bacterial cell.[4][11]

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration. Overexpression of efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) family, is a common mechanism of quinolone resistance in gram-negative bacteria.[11]

cluster_cell Gram-Negative Bacterial Cell cluster_membrane Outer Membrane cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Porin Porin Channel EffluxPump Efflux Pump EffluxPump->Rosoxacin_out Active Efflux TargetEnzyme Mutated Target Enzyme (DNA Gyrase/Topo IV) Rosoxacin_in->Porin Reduced Influx Rosoxacin_in->TargetEnzyme Reduced Binding Rosoxacin_mol Rosoxacin

Caption: Mechanisms of Rosoxacin resistance in gram-negative bacteria.

Experimental Protocols for Determining Antibacterial Spectrum

The in-vitro antibacterial activity of Rosoxacin Hemisulfate is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight incubation.[12]

  • Preparation of Rosoxacin Stock Solution:

    • Accurately weigh a sufficient amount of Rosoxacin Hemisulfate powder.

    • Dissolve in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water) to a known concentration (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test gram-negative bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the Rosoxacin stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of Rosoxacin that completely inhibits visible bacterial growth (i.e., the first well that appears clear).

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells from the microtiter plate that show no visible growth.

    • From each of these clear wells, and from the growth control well, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of Rosoxacin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is practically determined as the lowest concentration that yields no more than 0.1% of the original inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies).

Data Interpretation and Clinical Relevance

The interpretation of MIC values is crucial for predicting the clinical efficacy of an antibiotic. The determined MIC is compared to established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Susceptible (S): The infection may be appropriately treated with the recommended dosage of the antimicrobial agent.

  • Intermediate (I): The MIC is approaching attainable blood and tissue concentrations, and therapeutic success may be possible with higher dosages or at sites where the drug concentrates.

  • Resistant (R): The bacteria are not inhibited by the usually achievable concentrations of the antimicrobial agent.

The relationship between the MIC and MBC can also provide insights into the nature of the antibiotic's activity:

  • If the MBC is ≤ 4 times the MIC, the agent is considered bactericidal .

  • If the MBC is > 4 times the MIC, the agent is considered bacteriostatic .

Conclusion

Rosoxacin Hemisulfate remains a relevant quinolone antibiotic with a defined spectrum of activity against gram-negative bacteria, underpinned by its dual-target mechanism of action. A thorough understanding of its antibacterial profile, coupled with standardized in-vitro testing methodologies, is essential for its appropriate application in research and potential therapeutic development. Continuous surveillance of its activity against contemporary clinical isolates is warranted to monitor for the emergence of resistance and to guide its effective use.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rosoxacin? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rosoxacin. PubChem. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Rosoxacin used for? Retrieved from [Link]

  • Husson, M. O., Izard, D., & Leclerc, H. (1984). In vitro antibacterial activity of three new quinolone derivatives: rosoxacin, norfloxacin, pefloxacin. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale A, 258(2-3), 283–286.
  • Degener, J. E., & Van der Veen, A. J. (1986). In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and rosoxacin compared with cinoxacin and trimethoprim. Chemotherapy, 32(6), 465–470.
  • Degener, J. E., & Van der Veen, A. J. (1986). In vitro Activities of Ciprofloxacin, Ofloxacin, Norfloxacin and Rosoxacin Compared with Cinoxacin and Trimethoprim. Chemotherapy, 32(6), 465-470.
  • Wikipedia. (n.d.). Rosoxacin. Retrieved from [Link]

  • Handsfield, H. H., Judson, F. N., & Holmes, K. K. (1981). Rosoxacin in the therapy of uncomplicated gonorrhea. Antimicrobial Agents and Chemotherapy, 20(5), 625–629.
  • ResearchGate. (n.d.). Several quinolones: rosoxacin (2), amifloxacin (3), levofloxacin (4),... Retrieved from [Link]

  • University of Chicago. (n.d.). ANTIBIOTICS REVIEW. Retrieved from [Link]

  • Khan, S. N., Brown, A. D., & Hanson, B. M. (2023). Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria. International Journal of Molecular Sciences, 24(21), 15951.
  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanisms of drug resistance: quinolone resistance. British Medical Bulletin, 111(1), 71–85.
  • Bowie, W. R., Lee, C. K., & Alexander, E. R. (1979). In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. Antimicrobial Agents and Chemotherapy, 15(3), 334–336.
  • Al-Haroni, M., & Al-Ansi, S. (2024). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Antimicrobial Chemotherapy.
  • Nicolas, I., Bordeau, V., Bondon, A., Baudy-Floc'h, M., & Felden, B. (2019). Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance. PLoS Biology, 17(7), e3000337.
  • National Agricultural Library. (n.d.). MECHANISMS OF PHENOTYPIC ANTIBIOTIC RESISTANCE IN GRAM-NEGATIVE BACTERIA. Retrieved from [Link]

  • Rolston, K. V., Ho, D. H., LeBlanc, B., & Bodey, G. P. (1995). Comparative in vitro activities of levofloxacin against gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 39(8), 1862–1864.
  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16.
  • Idexx. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Fass, R. J. (1984). In vitro activity of ciprofloxacin against aerobic gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 26(4), 503–509.
  • U.S. Food and Drug Administration. (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template. Retrieved from [Link]

  • Fodor, L., et al. (2025). Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. Antibiotics.
  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

Sources

Pharmacokinetics and Pharmacodynamics of Rosoxacin Hemisulfate in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacokinetics (PK) and pharmacodynamics (PD) of Rosoxacin (also known as Acrosoxacin), with specific attention to its application in animal models. While the drug is historically significant as a first-generation quinolone, modern research often utilizes the Hemisulfate salt form (Rosoxacin Hemisulfate) to overcome the poor aqueous solubility of the base compound during in vitro and parenteral in vivo experiments.

Executive Summary

Rosoxacin is a synthetic first-generation quinolone antibiotic structurally related to nalidixic acid. It exerts bactericidal activity primarily against Gram-negative bacteria by inhibiting DNA gyrase. While oral formulations use the base form, the hemisulfate salt is frequently employed in preclinical research to facilitate dissolution in aqueous vehicles for intravenous (IV) or intraperitoneal (IP) administration.

This guide synthesizes the mechanistic basis of Rosoxacin’s activity with its disposition in animal models (specifically canines and rodents), providing a roadmap for researchers designing PK/PD studies.

Chemical & Pharmaceutical Basis[1][2]

Understanding the physicochemical properties is a prerequisite for valid PK modeling. The choice between Rosoxacin base and its Hemisulfate salt dictates the formulation strategy.

PropertyRosoxacin (Base)Rosoxacin Hemisulfate
CAS Number 40034-42-240034-42-2 (Base ref) / Custom
Molecular Formula


Solubility (Water) Poor (< 1 mg/mL)Enhanced (Suitable for IV/IP)
pKa ~6.4 (Carboxylic acid), ~8.5 (Pyridine N)Acidic shift due to sulfate
Primary Use Oral dosing (Suspension/Capsule)Parenteral injection, In vitro MIC

Experimental Insight: When designing animal studies requiring IV bolus, researchers must use the hemisulfate form or solubilize the base in a co-solvent system (e.g., 0.1 N NaOH adjusted to pH 7.4) to avoid precipitation in the bloodstream, which would invalidate clearance (


) calculations.

Pharmacodynamics (PD): Mechanism & Spectrum

Mechanism of Action (MOA)

Rosoxacin targets bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV . Unlike fluoroquinolones, it lacks the fluorine atom at position 6, which limits its potency against Gram-positives but maintains strong activity against specific Gram-negatives.

Figure 1: Mechanism of Action Signaling Pathway

MOA Rosoxacin Rosoxacin (Ligand) Bact_Cell Bacterial Cell Entry (Porin Channels) Rosoxacin->Bact_Cell Passive Diffusion Gyrase DNA Gyrase (Topoisomerase II) Bact_Cell->Gyrase Target Binding TopoIV Topoisomerase IV Bact_Cell->TopoIV Target Binding Complex Drug-Enzyme-DNA Ternary Complex Gyrase->Complex Stabilization TopoIV->Complex Rep_Fork Replication Fork Arrest Complex->Rep_Fork Inhibits Religation DS_Break Double-Strand DNA Breaks Rep_Fork->DS_Break Accumulation Cell_Death Bacterial Cell Death DS_Break->Cell_Death Irreversible

Caption: Rosoxacin stabilizes the DNA-enzyme cleavable complex, preventing DNA religation and leading to catastrophic double-strand breaks.

Antibacterial Spectrum & MICs

Rosoxacin is particularly noted for its activity against Neisseria gonorrhoeae and Enterobacteriaceae.

  • Neisseria gonorrhoeae:

    
     (Highly Potent)
    
  • E. coli:

    
    
    
  • Chlamydia trachomatis: Moderate activity (

    
    )
    

Pharmacokinetics (PK) in Animal Models[3][4][5][6][7]

The PK profile of Rosoxacin is characterized by rapid absorption, moderate protein binding, and significant tissue concentration, particularly in the genitourinary tract.

Absorption and Bioavailability
  • Dogs: Oral bioavailability is variable but generally high. Following oral administration, peak plasma concentrations (

    
    ) are reached within 1–2 hours.
    
  • Rats: Rapid absorption from the GI tract.

  • Effect of Food: Like other quinolones, absorption can be chelated by divalent cations (

    
    , 
    
    
    
    ) in feed, reducing bioavailability.[1] Protocol Note: Fast animals for 12h prior to oral dosing.
Distribution (Tissue Penetration)

A critical feature of Rosoxacin is its ability to concentrate in tissues at levels exceeding plasma concentrations.

  • Prostate & Vagina (Canine Model): Studies in dogs demonstrate that Rosoxacin achieves high concentrations in prostatic fluid and vaginal secretions, often with a Tissue/Serum ratio of 0.5 – 2.0 . This supports its historical use for UTIs and prostatitis.

  • Volume of Distribution (

    
    ):  Approximately 0.6 – 1.5 L/kg , indicating extensive distribution into intracellular spaces.
    
Metabolism and Excretion
  • Metabolism: Primarily hepatic oxidation.[2] In humans and dogs, it undergoes biotransformation to metabolites (some active, some inactive) and glucuronide conjugates.

  • Excretion:

    • Renal: ~50% of the dose is excreted in urine (unchanged and metabolites).

    • Biliary: Significant biliary excretion occurs, leading to enterohepatic recirculation in rats.

  • Half-life (

    
    ): 
    
    • Dogs: ~3–5 hours.

    • Humans: ~3.5 hours (Elimination rate constant

      
      ).
      
Summary of PK Parameters (Dog vs. Human)
ParameterDog (Beagle, Oral 10 mg/kg)Human (Oral 300 mg)

2.0 – 5.0

~6.0


1.0 – 2.0 hr1.0 – 1.5 hr

3.0 – 5.0 hr3.5 ± 0.5 hr
Clearance (

)
~2.5 mL/min/kg2.08 mL/min/kg
Protein Binding ~60-70%~60%

Experimental Protocols for PK Studies

Study Design: Rat PK Workflow

To determine the absolute bioavailability (


) and clearance of Rosoxacin Hemisulfate.

Figure 2: Preclinical PK Workflow

PK_Workflow Prep Formulation Prep (Hemisulfate in Saline) Group_A Group A: IV Bolus (Tail Vein) Prep->Group_A Group_B Group B: Oral Gavage (Suspension) Prep->Group_B Sampling Serial Blood Sampling (Jugular Cannula) Group_A->Sampling t=0, 5, 15, 30 min... Group_B->Sampling t=0, 15, 30, 60 min... Plasma Plasma Separation (4°C, 3000g) Sampling->Plasma Analysis LC-MS/MS or HPLC-UV Analysis Plasma->Analysis Data Non-Compartmental Analysis (WinNonlin) Analysis->Data

Caption: Workflow for comparative bioavailability study (IV vs. PO) in rodents.

Detailed Methodology
A. Formulation
  • IV Solution: Dissolve Rosoxacin Hemisulfate in sterile 0.9% saline. If using Rosoxacin base, dissolve in minimal 0.1M NaOH, dilute with PBS, and adjust pH to 7.4. Target concentration: 5 mg/mL.

  • Oral Suspension: Suspend Rosoxacin base in 0.5% Carboxymethylcellulose (CMC) or Methylcellulose. Target concentration: 10 mg/mL.

B. Dosing & Sampling (Rat Model)
  • Animals: Male Sprague-Dawley rats (250–300g), fasted overnight.

  • Dose: 10 mg/kg (IV) and 20 mg/kg (PO).

  • Sampling Timepoints:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.[3]

  • Blood Collection: 200

    
     via jugular vein catheter into EDTA tubes.
    
C. Bioanalytical Assay (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [30:70 v/v].

  • Detection: UV at 278 nm (Rosoxacin

    
    ).
    
  • Internal Standard: Ciprofloxacin or Nalidixic Acid.[1]

  • LloQ: Target 0.05

    
    .
    

PK/PD Integration[10]

For quinolones like Rosoxacin, efficacy is best predicted by the AUC/MIC ratio and


/MIC ratio .
  • Target: For Gram-negative organisms, an

    
     is typically required for bactericidal effect and suppression of resistance.
    
  • Application:

    • If treating N. gonorrhoeae (

      
      ):
      
    • Dog

      
       (approx) = 
      
      
      
      .
    • Ratio =

      
      . This predicts high efficacy.
      
    • If treating E. coli (

      
      ):
      
    • Ratio =

      
      . This suggests Rosoxacin may be suboptimal for systemic E. coli infections unless concentrated in urine (where levels are much higher).
      

References

  • Mechanism of Action

    • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Link

  • Dog Pharmacokinetics & Tissue Distribution

    • Maigaard, S., Frimodt-Möller, N., Hoyme, U., & Madsen, P. O. (1979). Rosoxacin and cinoxacin distribution in prostate, vagina, and female urethra.[4] An experimental study in dogs. Investigative Urology, 17(2), 149–152. Link

  • Human Pharmacokinetics (Reference for Modeling)

    • O'Connor, J. R., et al. (1982). Pharmacokinetics of rosoxacin in human volunteers. Antimicrobial Agents and Chemotherapy, 22(5). Link

  • Antibacterial Spectrum

    • Dobson, R. A., O'Connor, J. R., Poulin, S. A., Kundsin, R. B., Smith, T. F., & Came, P. E. (1980). In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. Antimicrobial Agents and Chemotherapy, 18(5), 738–740. Link

  • Chemical Properties

    • PubChem.[2] (n.d.). Rosoxacin (Compound Summary). Link

Sources

In Vitro and In Vivo Efficacy of Rosoxacin Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core:

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the antimicrobial efficacy of Rosoxacin Hemisulfate, a first-generation quinolone antibiotic. The methodologies detailed herein are grounded in established microbiological and pharmacological principles, designed to yield robust and reproducible data for research and development applications.

Foundational Principles: Understanding Rosoxacin's Mechanism of Action

Rosoxacin exerts its bactericidal effect by targeting essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2] Its mode of action involves:

  • Penetration: The molecule enters the bacterial cell.

  • Enzyme Inhibition: It binds to the DNA-enzyme complex, specifically inhibiting the cutting and resealing activity of the gyrase and topoisomerase IV.[2] This traps the enzymes on the DNA, creating a stable drug-enzyme-DNA complex.

  • Disruption of DNA Processes: This inhibition blocks DNA replication, transcription, and repair, leading to a rapid cessation of critical cellular functions and ultimately, cell death.[1][2]

This dual-targeting mechanism is a hallmark of the quinolone class, and its efficacy is particularly pronounced against a spectrum of Gram-negative bacteria.[1]

In Vitro Efficacy: Quantifying Intrinsic Antimicrobial Activity

In vitro testing is the cornerstone of antimicrobial assessment, providing a controlled environment to determine a drug's direct potency against a specific pathogen. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Core Protocol: Broth Microdilution for MIC & MBC Determination

This protocol, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a quantitative measure of Rosoxacin's activity.

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard as divalent cations (Ca²⁺, Mg²⁺) can influence quinolone activity. Standardization is key for inter-laboratory reproducibility.

  • Inoculum Density: A final concentration of ~5 x 10⁵ CFU/mL is critical. A lower density may lead to falsely low MICs, while a higher density can overwhelm the antibiotic, yielding falsely high results.

  • Incubation: A 16-20 hour incubation at 35-37°C allows for sufficient bacterial growth in control wells to make inhibition clearly visible.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically select 3-5 morphologically similar colonies from a fresh (18-24 hour) non-selective agar plate.

    • Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve the final working inoculum of ~1 x 10⁶ CFU/mL.

  • Drug Dilution Plate Preparation:

    • Prepare a stock solution of Rosoxacin Hemisulfate.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of Rosoxacin in CAMHB. Typically, 100 µL of broth is added to wells 2-12, 200 µL of the drug stock is added to well 1, and then serially diluted across the plate. This results in 100 µL per well.

  • Inoculation:

    • Add 10 µL of the standardized working inoculum (~1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

    • Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).

  • Incubation & MIC Reading:

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of Rosoxacin that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), plate a 10 µL aliquot onto a non-selective agar plate.

    • Incubate the agar plates for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ drop) in CFU/mL compared to the initial inoculum count.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate (~5x10^5 CFU/mL final) A->C B 2. Prepare Rosoxacin Serial Dilutions in Plate B->C D 4. Incubate (16-20h, 35-37°C) C->D E 5. Read MIC (Lowest concentration with no visible growth) D->E F 6. Subculture from clear wells to agar plates E->F For MBC G 7. Incubate Agar (18-24h) & Count Colonies F->G H 8. Determine MBC (≥99.9% kill) G->H

Caption: Standard workflow for determining MIC and MBC of Rosoxacin.

Data Presentation: Representative In Vitro Activity

The following table summarizes the typical MIC ranges for Rosoxacin against key pathogens.

PathogenMIC Range (µg/mL)Supporting Source
Neisseria gonorrhoeae0.03 - 0.25[3][4]
Chlamydia trachomatis~5[3]
Ureaplasma urealyticum2 - 8[3]
Enterobacteriaceae≤2 - >128[5][6]
Staphylococci≤4 - 16[6]

Note: MIC values can vary significantly based on the specific strain, resistance mechanisms, and testing methodology.

In Vivo Efficacy: Bridging the Gap to Therapeutic Potential

In vivo models are indispensable for evaluating how a drug performs in a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamics (PD).

Core Protocol: Murine Sepsis Model

The murine sepsis model is a robust and widely accepted method for assessing the systemic efficacy of an antibiotic against a lethal bacterial challenge.

Causality Behind Experimental Choices:

  • Animal Model: Mice are used for their genetic homogeneity, well-understood physiology, and cost-effectiveness.

  • Infection Route: Intraperitoneal (IP) injection provides a reliable method for inducing a rapid, systemic infection that mimics sepsis.

  • Endpoint: Survival is a definitive and clinically relevant endpoint. The 50% Effective Dose (ED₅₀) is a standard metric derived from this data to quantify potency.

Step-by-Step Methodology:

  • Acclimation: House animals under standard conditions for at least 72 hours prior to the experiment to minimize stress-related variables.

  • Pathogen Preparation: Culture the challenge organism (e.g., a pathogenic strain of E. coli) to mid-log phase. Wash and resuspend the bacteria in sterile saline or PBS to a predetermined concentration (CFU/mL). The concentration should be titrated in preliminary studies to determine the lethal dose (e.g., LD₉₀-₁₀₀).

  • Infection: Inject a precise volume (e.g., 0.5 mL) of the bacterial suspension intraperitoneally into each mouse.

  • Treatment:

    • At a clinically relevant time point post-infection (e.g., 1-2 hours), administer Rosoxacin Hemisulfate via the desired route (e.g., oral gavage for oral bioavailability studies).

    • Dose-ranging is critical. Administer multiple, escalating doses to different cohorts of animals (typically 8-10 mice per group).

    • A vehicle control group (receiving the formulation without Rosoxacin) is mandatory to confirm the lethality of the infection.

  • Monitoring & Endpoint:

    • Observe the animals for signs of morbidity and mortality at regular intervals for a period of 7 days.

    • Record the number of survivors in each group at the end of the study period.

  • Data Analysis: Calculate the ED₅₀ value using a suitable statistical method, such as probit analysis. The ED₅₀ represents the dose required to protect 50% of the animals from the lethal challenge.

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_groups Treatment Cohorts A 1. Animal Acclimation (≥72 hours) B 2. Lethal Bacterial Challenge (Intraperitoneal Injection) A->B C 3. Administer Treatments (1-2h post-infection) B->C D Vehicle Control C->D E Rosoxacin Dose 1 C->E F Rosoxacin Dose 2 C->F G Rosoxacin Dose 'n' C->G H 4. Monitor Survival (7 Days) D->H E->H F->H G->H I 5. Data Analysis (Calculate ED50) H->I

Caption: Workflow for a murine sepsis model to determine in vivo efficacy (ED₅₀).

Synthesizing the Data: The Role of Pharmacokinetics/Pharmacodynamics (PK/PD)

Neither in vitro nor in vivo data tells the whole story alone. The integration of PK/PD is what allows for the prediction of clinical success. For quinolones, the most predictive PK/PD index is the ratio of the 24-hour Area Under the Curve (AUC) to the MIC (AUC/MIC).

  • Pharmacokinetics: Following oral administration, Rosoxacin is rapidly absorbed, reaching peak plasma concentrations within one to two hours.[1]

  • Pharmacodynamics: The goal is to maintain a plasma concentration of the drug above the pathogen's MIC for a sufficient duration. An AUC/MIC ratio >100 is often associated with high bacteriological efficacy for Gram-negative pathogens.

Therefore, the ED₅₀ from an animal model must be correlated with the drug exposure (AUC) achieved at that dose. This allows for the translation of preclinical findings to predict the human dose required to achieve the target AUC/MIC ratio for a given pathogen.

References

  • What is Rosoxacin used for? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Rosoxacin? (2024). Patsnap Synapse. [Link]

  • Dobson, R. A., O'Connor, J. R., Poulin, S. A., Kundsin, R. B., Smith, T. F., & Came, P. E. (1980). In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. Antimicrobial Agents and Chemotherapy, 18(5), 738–740. [Link]

  • In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. (1980). PubMed. [Link]

  • Gleckman, R., Thomas, D. M., & Rotschafer, J. C. (1982). Pharmacokinetics of rosoxacin in human volunteers. Journal of Pharmaceutical Sciences, 71(4), 461-462. [Link]

  • Aoun, M., & Klastersky, J. (1984). In vitro antibacterial activity of three new quinolone derivatives: rosoxacin, norfloxacin, pefloxacin. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene. Series A: Medical Microbiology, Infectious Diseases, Virology, Parasitology, 258(2-3), 283-286. [Link]

  • Warren, C. A., Shannon, K. P., & Phillips, I. (1981). In-vitro antigonococcal activity of rosoxacin (WIN 35213). British Journal of Venereal Diseases, 57(1), 33–35. [Link]

  • Rosoxacin. (n.d.). Wikipedia. [Link]

  • Bergan, T. (1988). Overview of pharmacokinetics of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 22 Suppl C, 9-15. [Link]

  • Rosoxacin. (n.d.). PubChem. [Link]

  • Rodrigues, A. C. & Silva, A. R. (2025). Several quinolones: rosoxacin (2), amifloxacin (3), levofloxacin (4),... ResearchGate. [Link]

  • Lode, H. (1988). Pharmacokinetics of quinolones: newer aspects. Clinical Infectious Diseases, 10 Suppl 1, S32-S37. [Link]

  • Stein, G. E. (1996). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 23 Suppl 1, S19-S24. [Link]

  • Thomsen, V. F., & Gahrn-Hansen, B. (1985). In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and rosoxacin compared with cinoxacin and trimethoprim. Journal of Antimicrobial Chemotherapy, 15(5), 555-559. [Link]

Sources

Rosoxacin Hemisulfate discovery and development history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of Rosoxacin Hemisulfate

Abstract

Rosoxacin Hemisulfate (also known as Acrosoxacin) represents a pivotal "bridge" compound in the evolution of quinolone antibiotics. Developed by Sterling-Winthrop in the 1970s, it stands as a sophisticated structural optimization of the first-generation agent, nalidixic acid. Unlike the later fluoroquinolones (e.g., ciprofloxacin) that would come to dominate the market, Rosoxacin achieved enhanced potency against Gram-negative pathogens—specifically Neisseria gonorrhoeae—through the strategic addition of a pyridyl moiety rather than a fluorine atom. This guide details the chemical genesis, mechanism of action, and the specific hemisulfate salt engineering that defined its clinical profile.

Introduction: The Structural Evolution of Quinolones

To understand Rosoxacin, one must situate it within the "1.5 Generation" of quinolones. Following the discovery of nalidixic acid in 1962, researchers sought to overcome its limitations: rapid bacterial resistance, poor tissue distribution, and a narrow spectrum limited to Gram-negative enterobacteria.

While the eventual solution was the introduction of a fluorine atom at the C-6 position (creating fluoroquinolones), the intermediate strategy employed by Sterling-Winthrop was heterocyclic substitution . Rosoxacin replaces the simple alkyl groups of nalidixic acid with a bulky, electron-withdrawing pyridyl group at position 7.

The "Missing Link"
  • Generation 1 (Nalidixic Acid): Narrow spectrum, rapid resistance.

  • Generation 1.5 (Rosoxacin): Expanded spectrum (anti-gonococcal), improved pharmacokinetics, no fluorine.

  • Generation 2 (Norfloxacin/Ciprofloxacin): Fluorinated, broad spectrum, systemic activity.

Chemical Discovery & Synthesis[1]

The development of Rosoxacin was driven by the Structure-Activity Relationship (SAR) hypothesis that extending the pi-electron system at position 7 would enhance binding affinity to the DNA-Gyrase complex.

The Hemisulfate Salt Rationale

The free base of Rosoxacin exhibits poor aqueous solubility, limiting its oral bioavailability. The hemisulfate salt form (Rosoxacin • 0.5 H₂SO₄) was engineered to optimize dissolution rates in the gastric environment. The stoichiometry implies two Rosoxacin molecules coordinated with one sulfuric acid molecule, creating a stable crystalline lattice that improves shelf-life and absorption kinetics.

Synthetic Pathway

The synthesis of Rosoxacin is chemically distinct because it requires the construction of a complex aniline precursor (containing a pyridine ring) before the quinolone core is assembled.

Phase 1: Construction of the Pyridyl-Aniline Precursor

The synthesis begins with a modified Hantzsch Pyridine Synthesis .[1][2]

  • Reagents: 3-nitrobenzaldehyde, methyl propiolate (2 equivalents), and ammonium acetate.

  • Cyclization: These reagents condense to form a dihydropyridine ring substituted with a 3-nitrophenyl group.

  • Aromatization: Oxidation (typically with HNO₃) converts the dihydropyridine to a pyridine.

  • Functional Group Manipulation: Saponification and decarboxylation remove the ester groups from the Hantzsch product.

  • Reduction: The nitro group on the phenyl ring is reduced (using Fe/HCl or catalytic hydrogenation) to an amine, yielding 3-(4-pyridyl)aniline .

Phase 2: The Gould-Jacobs Reaction

The quinolone core is built upon the 3-(4-pyridyl)aniline scaffold.

  • Condensation: The aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Thermal Cyclization: Heating the enamine (Dowtherm A, ~250°C) induces cyclization to form the 4-hydroxyquinoline core. Note: Cyclization of a meta-substituted aniline can yield both 5- and 7-isomers; the 7-pyridyl isomer (Rosoxacin precursor) is the thermodynamically favored product or is isolated via crystallization.

  • Alkylation: N-alkylation with ethyl iodide introduces the ethyl group at position 1.

  • Hydrolysis: The C-3 ester is hydrolyzed to the free carboxylic acid.

  • Salt Formation: Reaction with sulfuric acid yields Rosoxacin Hemisulfate.

RosoxacinSynthesis Start 3-Nitrobenzaldehyde + Methyl Propiolate + NH4OAc DHP Dihydropyridine Intermediate Start->DHP Hantzsch Synthesis Pyridine 4-(3-nitrophenyl)pyridine DHP->Pyridine Oxidation (HNO3) Aniline 3-(4-pyridyl)aniline Pyridine->Aniline Reduction (Fe/HCl) Enamine Enamine Intermediate Aniline->Enamine + EMME Quinolone 7-pyridyl-4-hydroxyquinoline Ester Enamine->Quinolone Thermal Cyclization (Gould-Jacobs) RosoxacinBase Rosoxacin (Base) Quinolone->RosoxacinBase 1. Et-I (Alkylation) 2. Hydrolysis Final Rosoxacin Hemisulfate RosoxacinBase->Final + H2SO4

Caption: Step-wise chemical synthesis of Rosoxacin Hemisulfate via the modified Hantzsch and Gould-Jacobs pathways.

Mechanism of Action: Dual Topoisomerase Inhibition[3]

Rosoxacin functions as a "gyrase poison." Unlike enzymatic inhibitors that simply block the active site, Rosoxacin stabilizes a lethal intermediate state of the DNA-enzyme complex.

The Molecular Target
  • Primary Target: DNA Gyrase (Topoisomerase II).[3][4][5] Specifically, it binds to the GyrA subunits .[6]

  • Secondary Target: Topoisomerase IV (ParC subunit), crucial for decatenating daughter chromosomes.

The "Poison" Mechanism
  • Binding: Rosoxacin enters the bacterium via porins (OmpF). It binds to the DNA-Gyrase complex after the enzyme has cleaved the DNA backbone but before it religates it.

  • Stabilization: The drug intercalates into the DNA cleavage site and anchors to the GyrA protein, locking the "cleavage complex."[5]

  • Replication Arrest: The replication fork collides with this frozen protein-DNA roadblock.

  • Lethality: The collision converts the reversible cleavage complex into irreversible double-strand breaks, triggering the SOS response and eventual cell death.

Key Distinction: The pyridyl group at C-7 in Rosoxacin provides additional binding contacts within the GyrB/GyrA interface compared to nalidixic acid, explaining its superior potency against N. gonorrhoeae.

MOA Drug Rosoxacin Hemisulfate CellEntry Passive Diffusion / Porins Drug->CellEntry Stabilized Stabilized Cleavable Complex (Drug Bound) CellEntry->Stabilized Intercalation Gyrase DNA Gyrase (A2B2) Complex Gyrase-DNA Cleavage Complex Gyrase->Complex DNA Bacterial DNA DNA->Complex Complex->Stabilized Inhibition of Religation Fork Replication Fork Collision Stabilized->Fork Death Double Strand Breaks & Cell Death Fork->Death

Caption: Mechanism of Action: Conversion of DNA Gyrase into a cellular toxin by Rosoxacin stabilization of the cleavage complex.

Preclinical & Clinical Development[7]

Microbiology Profile

Rosoxacin was developed specifically to address the rising threat of penicillinase-producing Neisseria gonorrhoeae (PPNG).

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Clinical Relevance
N. gonorrhoeae0.030.06Primary Indication. Highly potent.
E. coli0.251.0Moderate activity (UTI).
C. trachomatis4.08.0Weak activity (often co-infects with Gonorrhea).
P. aeruginosa>16>32Ineffective (Lack of Fluorine).

Data Source: Antimicrobial Agents and Chemotherapy, 1980 [1].[7]

Pharmacokinetics (PK)

The hemisulfate salt conferred specific PK advantages:

  • Absorption: Rapidly absorbed after oral administration.[8]

  • Peak Plasma Concentration: Reached within 1-2 hours.

  • Metabolism: Extensively metabolized via oxidation (at the ethyl group) and conjugation.

  • Excretion: Primarily renal, but with sufficient biliary excretion to be useful in some GI infections.

Adverse Event Profile (The CNS Limitation)

While effective against gonorrhea, Rosoxacin exhibited a higher incidence of Central Nervous System (CNS) side effects compared to later fluoroquinolones.

  • Symptoms: Dizziness, drowsiness, and visual disturbances.[9]

  • Mechanism: Quinolones inhibit GABA binding to its receptor in the mammalian brain. The specific structure of Rosoxacin (particularly the 7-pyridyl moiety) appeared to cross the blood-brain barrier and antagonize GABA_A receptors more potently than its successors.

Legacy and Current Status

Rosoxacin Hemisulfate (Trade name: Eradacil) was successfully marketed in several countries for the single-dose treatment of gonorrhea. However, it is largely considered a "transitional" drug.

  • Displacement: The arrival of Ciprofloxacin (fluorinated at C-6, piperazinyl at C-7) offered superior potency, broader spectrum (including Pseudomonas), and a better safety profile, effectively rendering Rosoxacin obsolete in major markets.

  • Research Utility: Today, Rosoxacin Hemisulfate is primarily available as a research reagent.[10] It serves as a reference standard in studying quinolone resistance mechanisms, particularly mutations in the gyrA gene (e.g., Ser83, Asp87) that confer cross-resistance across the class.

References

  • Smith, A. L. (1980). "In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum."[7] Antimicrobial Agents and Chemotherapy, 18(5), 738–740.[7] Link

  • Lesher, G. Y., & Carabateas, P. M. (1975).[1][2] "1,4-Dihydro-4-oxo-7-pyridyl-3-quinolinecarboxylic acid derivatives." U.S. Patent 3,907,808.[1][2] Link

  • Handsfield, H. H., et al. (1981). "Treatment of Uncomplicated Gonorrhea With Rosoxacin." Sexually Transmitted Diseases, 8(2), 126-129. Link

  • Drlica, K., & Zhao, X. (1997).[11] "DNA gyrase, topoisomerase IV, and the 4-quinolones." Microbiology and Molecular Biology Reviews, 61(3), 377-392. Link

  • Sterling Drug Inc. (1982). "Rosoxacin: A new antigonococcal agent."[7] Investigational Brochure.

Sources

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Robust Quantification of Rosoxacin Hemisulfate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Rosoxacin is a quinolone antibiotic with a spectrum of activity against various Gram-negative and Gram-positive bacteria. Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Such pharmacokinetic data are critical during drug development and for optimizing dosing regimens in clinical practice.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideal for the analysis of drugs in biological fluids due to its high specificity, sensitivity, and reproducibility.[2] This application note details an isocratic RP-HPLC method, which separates analytes based on their polarity. Rosoxacin, a moderately hydrophobic molecule, is retained on a non-polar C18 stationary phase. The mobile phase, a carefully balanced mixture of an acidic phosphate buffer and acetonitrile, serves to elute Rosoxacin and provides a stable ionic environment to ensure sharp, symmetrical peaks. The low pH of the mobile phase (pH ~3.0) is critical as it protonates the carboxylic acid and piperazinyl groups on the quinolone structure, leading to consistent retention behavior and improved peak shape.[3]

Sample preparation is a critical step to ensure the longevity of the analytical column and the quality of the data. We employ a protein precipitation (PP) method, which is a rapid, cost-effective, and high-throughput technique for removing interfering macromolecules from plasma samples.[4][5] Acetonitrile is used as the precipitating agent due to its efficiency in denaturing proteins and its compatibility with the reversed-phase mobile phase. An internal standard (IS) is incorporated to correct for potential variability during sample preparation and injection, thereby enhancing the accuracy and precision of the quantification.

Materials and Reagents

Chemicals and Standards
  • Rosoxacin Hemisulfate Reference Standard: (Purity ≥ 98%)

  • Internal Standard (IS): Ciprofloxacin or another suitable fluoroquinolone not present in the study samples (Purity ≥ 98%).

  • Acetonitrile: HPLC grade or higher.

  • Methanol: HPLC grade or higher.

  • Water: HPLC grade, deionized, or ultrapure (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Orthophosphoric Acid (H₃PO₄): Analytical grade (85%).

  • Human Plasma: Drug-free, with anticoagulant (e.g., K₂-EDTA or Heparin).

Equipment and Consumables
  • HPLC System: Equipped with a quaternary or binary pump, degasser, autosampler with temperature control, column oven, and a variable wavelength UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

  • Analytical Balance: (Readability 0.01 mg).

  • pH Meter.

  • Vortex Mixer.

  • Microcentrifuge: Capable of ≥ 10,000 x g.

  • Calibrated Pipettes and Tips.

  • Microcentrifuge Tubes: (1.5 mL or 2.0 mL).

  • HPLC Vials with Inserts.

  • Syringe Filters: 0.45 µm or 0.22 µm (if needed for mobile phase).

Experimental Protocols

Preparation of Solutions
  • Mobile Phase (25:75 v/v Acetonitrile:Phosphate Buffer):

    • Prepare a 25 mM potassium dihydrogen phosphate buffer. Dissolve 3.40 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm filter (optional but recommended).

    • Mix 250 mL of acetonitrile with 750 mL of the pH 3.0 phosphate buffer.

    • Degas the final mobile phase by sonication or online degasser before use. Causality: The acidic buffer ensures consistent protonation of Rosoxacin for reproducible retention times, while acetonitrile provides the necessary elution strength.[8][9]

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Rosoxacin Hemisulfate reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the Rosoxacin Stock (1 mg/mL).

    • Repeat the process for the Internal Standard to prepare the IS Stock (1 mg/mL). Note: These solutions should be stored at 2-8°C and protected from light.

  • Working Solutions for Calibration and QC:

    • Prepare a series of intermediate solutions by serially diluting the Rosoxacin Stock with a 50:50 methanol:water mixture to create working standards.

    • Prepare a separate working solution for the Internal Standard (e.g., 10 µg/mL) by diluting the IS Stock.

Preparation of Calibration Curve and Quality Control (QC) Samples
  • Label a series of microcentrifuge tubes for each calibration standard (e.g., 8 levels from 25 ng/mL to 5000 ng/mL).

  • Spike appropriate amounts of the Rosoxacin working standards into drug-free human plasma to achieve the final desired concentrations.

  • Prepare QC samples in the same manner at a minimum of three concentration levels: Low, Medium, and High (e.g., 75, 750, and 4000 ng/mL).

Plasma Sample Preparation Protocol

The following protocol utilizes protein precipitation for the extraction of Rosoxacin from the plasma matrix.

  • Pipette 200 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (e.g., 10 µg/mL) to all tubes except the blank.

  • Add 600 µL of ice-cold acetonitrile to each tube. Causality: A 3:1 ratio of organic solvent to plasma is highly effective for precipitating the majority of plasma proteins.[4]

  • Vortex vigorously for 60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer approximately 500 µL of the clear supernatant into an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_prep Plasma Sample Preparation Workflow plasma 1. Aliquot 200 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 20 µL Internal Standard plasma->add_is Spiking add_acn 3. Add 600 µL Acetonitrile (Protein Precipitation) add_is->add_acn Precipitation vortex 4. Vortex for 60 seconds add_acn->vortex Mixing centrifuge 5. Centrifuge at 12,000 x g for 10 minutes vortex->centrifuge Separation supernatant 6. Transfer Supernatant to HPLC Vial centrifuge->supernatant Extraction inject 7. Inject 20 µL into HPLC supernatant->inject Analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

HPLC Operating Conditions

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of moderately non-polar compounds.[7]
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (25:75, v/v)Provides good resolution and peak shape for quinolone antibiotics.[3][8]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring optimal efficiency.
Detection Wavelength 255 nmCorresponds to a significant absorbance maximum for Rosoxacin, providing good sensitivity.
Column Temperature 35 °CEnsures stable retention times and reduces viscosity, improving peak efficiency.[10]
Injection Volume 20 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time Approximately 10 minutes (adjust as needed for IS elution)Sufficient to allow for elution of the analyte and internal standard without interference from the void volume.

Method Validation

The method must be validated according to established guidelines (e.g., FDA or EMA) to ensure its suitability for bioanalytical applications. The key parameters are summarized below.

Validation ParameterAcceptance CriteriaPurpose
Selectivity No significant interfering peaks at the retention times of Rosoxacin and IS in at least 6 blank plasma sources.To ensure that endogenous plasma components do not affect the quantification.
Linearity & Range Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal value.To confirm a direct proportional relationship between concentration and detector response.[6][8]
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).To measure the closeness of the determined value to the true value.[6]
Precision (Intra- & Inter-day) Coefficient of variation (CV%) should not exceed 15% for QCs (≤20% at LLOQ).To assess the degree of scatter or variability of the measurements.[8][10]
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with accuracy and precision within ±20%. Signal-to-noise ratio > 10.To define the lowest concentration that can be reliably quantified.[8]
Recovery Should be consistent, precise, and reproducible across QC levels.To evaluate the efficiency of the sample preparation (extraction) process.
Stability Analyte concentration change should be within ±15% of baseline under tested conditions (Freeze-thaw, bench-top, long-term).To ensure the analyte is stable during sample handling, processing, and storage.[10]

Data Analysis and Quantification

  • System Suitability: Before analysis, inject the mobile phase (as a blank) followed by a mid-concentration standard multiple times to ensure the system is equilibrated and performing correctly (checking for peak shape, retention time stability, and response consistency).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Rosoxacin peak area / Internal Standard peak area) against the nominal concentration of each calibration standard.

  • Regression Analysis: Apply a linear least-squares regression model, typically with a weighting factor of 1/x or 1/x², to the calibration data.

  • Quantification: Use the resulting regression equation (y = mx + b) to calculate the concentration of Rosoxacin in QC and unknown plasma samples from their measured peak area ratios.

This detailed protocol provides a robust foundation for the quantification of Rosoxacin in plasma. As with any analytical method, it is recommended that users perform an initial system suitability test and optimization based on their specific instrumentation and column chemistry.

References

  • PubMed. (n.d.). Pharmacokinetics of rosoxacin in human volunteers.
  • LCGC International. (2025, November 28). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Wiley Online Library. (2010). Recent advances in sample preparation techniques for effective bioanalytical methods.
  • PMC. (n.d.). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma.
  • Iranian Journal of Basic Medical Sciences. (2009). Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma.
  • ResearchGate. (2025, August 5). Validation of an HPLC method for the determination of ciprofloxacin in human plasma.
  • World Journal of Pharmaceutical and Medical Research. (2018, January 19). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF METRONIDAZOLE AND NORFLOXACIN IN BULK POWDER AND IN.
  • PubMed. (2012, October 15). Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma.
  • Ingenta Connect. (n.d.). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases.
  • Journal of Applied Pharmaceutical Science. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride.

Sources

Application Note: Stability-Indicating Assay Development for Rosoxacin Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development of a stability-indicating high-performance liquid chromatography (HPLC) assay for Rosoxacin Hemisulfate , a first-generation pyridyl-quinolone antibiotic. Unlike modern fluoroquinolones, Rosoxacin lacks a fluorine atom and a piperazine ring, altering its degradation profile. This guide addresses the specific physicochemical challenges of the hemisulfate salt—solubility and pH-dependent ionization—and provides a self-validating protocol compliant with ICH Q1A (R2) and ICH Q2 (R1) guidelines.

Target Audience: Analytical Chemists, QC Managers, and Formulation Scientists.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for separation. Rosoxacin is an amphoteric molecule containing a carboxylic acid moiety (pKa ~6.2) and a basic pyridyl nitrogen (pKa ~5.2).

The "Hemisulfate" Challenge

As a hemisulfate salt, Rosoxacin exhibits improved aqueous solubility compared to the free base. However, in high-organic mobile phases, sulfate salts can precipitate.

  • Strategic Decision: The mobile phase must maintain sufficient aqueous buffer capacity to keep the salt solubilized while maintaining a pH that prevents peak tailing caused by silanol interactions.

  • pH Selection: A pH of 3.0 is selected. At this pH, the carboxylic acid is protonated (neutral), and the pyridyl nitrogen is protonated (cationic). This ensures the molecule behaves consistently as a cation, allowing for ion-suppression or ion-pairing chromatography on a C18 column.

Degradation Susceptibility (Theoretical)

Based on the quinolone scaffold, the following degradation pathways are anticipated and must be resolved by the method:

  • Decarboxylation: Loss of

    
     at position 3 (Acid/Thermal stress).
    
  • N-Oxidation: Oxidation of the pyridyl nitrogen (Oxidative stress).

  • Photolysis: Cleavage of the ethyl group or ring opening (Light stress).

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol generates the "worst-case" samples required to prove the method's specificity.

Stress Conditions Workflow

Prepare a stock solution of Rosoxacin Hemisulfate (1 mg/mL) in Diluent (50:50 Methanol:0.1N HCl).

Stress TypeReagent/ConditionDurationTarget DegradationNeutralization
Acid Hydrolysis 1.0 N HCl, 80°C4-8 Hours10-20%1.0 N NaOH
Base Hydrolysis 0.5 N NaOH, Ambient2-4 Hours10-20%0.5 N HCl
Oxidation 3%

, Ambient
2-6 Hours10-20%None (Dilute)
Thermal Solid state, 105°C24 Hours< 10%Dissolve in Diluent
Photolytic UV Light (1.2M lux hrs)~1 Week> 10%None

Critical Control: If degradation exceeds 20%, secondary degradation products (which are not relevant to shelf-life) may form. Stop the reaction once 10-20% degradation is achieved.

Visualization: Stress Testing Logic

StressWorkflow cluster_conditions Stress Conditions Start API Sample Split Split Aliquots Start->Split Acid Acid (1N HCl) Heat Split->Acid Base Base (0.5N NaOH) Ambient Split->Base Ox Oxidation (H2O2) Split->Ox Photo Photo (UV/Vis) Split->Photo Neut Neutralization (Acid/Base only) Acid->Neut Base->Neut Dilute Dilution to Analytical Conc. Ox->Dilute Photo->Dilute Neut->Dilute HPLC HPLC Injection (PDA Detector) Dilute->HPLC

Caption: Workflow for generating and processing forced degradation samples prior to HPLC injection.

Chromatographic Method Development

The following conditions are optimized for the separation of Rosoxacin from its decarboxylated and oxidized degradants.

Instrumentation & Conditions
  • System: HPLC with Photodiode Array (PDA) Detector (Waters Alliance or Agilent 1260 equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why? The "Plus" designation indicates double end-capping, crucial for reducing tailing of the basic pyridyl group.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Mobile Phase Composition

A gradient method is recommended to elute polar degradants early and flush late-eluting dimers.

  • Buffer (Solvent A): 25 mM Potassium Phosphate (pH 3.0 with Orthophosphoric Acid).

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Buffer (A) % ACN (B) Function
0.0 85 15 Initial Hold
5.0 85 15 Isocratic for polar degradants
20.0 40 60 Linear Ramp to elute API
25.0 40 60 Wash
25.1 85 15 Re-equilibration

| 30.0 | 85 | 15 | End |

Method Logic Diagram

MethodLogic Prop Rosoxacin Properties (Amphoteric, Basic Pyridine) Goal Goal: Suppress Silanol Activity & Ionize Basic Nitrogen Prop->Goal pH Select pH 3.0 (Phosphate Buffer) Goal->pH Protonates N Col Select C18 End-Capped Column (Steric Protection) Goal->Col Reduces Tailing Result Symmetrical Peak Resolution > 2.0 pH->Result Col->Result

Caption: Decision tree for selecting mobile phase pH and column chemistry based on Rosoxacin structure.

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy," it must pass the following acceptance criteria.

Specificity (Peak Purity)
  • Requirement: The Rosoxacin peak in stressed samples must be spectrally pure.

  • Calculation: Use the PDA software (e.g., Empower 3 or ChemStation) to calculate the "Purity Angle" vs. "Purity Threshold."

  • Acceptance: Purity Angle < Purity Threshold.

Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)
  • Protocol: Spike placebo (excipients) with Rosoxacin Hemisulfate at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness

Deliberately vary parameters to prove reliability:

  • pH: 3.0 ± 0.2

  • Flow Rate: 1.0 ± 0.1 mL/min

  • Column Temp: 30°C ± 5°C

  • Acceptance: System suitability (Resolution > 2.0, Tailing < 1.5) must remain met.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[1][3] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 287180, Rosoxacin.Link

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

Sources

Application Notes & Protocols: Rosoxacin Hemisulfate as a Research Tool in DNA Replication Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Rosoxacin, a first-generation quinolone antibiotic, serves as a potent and specific research tool for the elucidation of bacterial DNA replication and repair mechanisms. By targeting the essential type II topoisomerase enzymes—DNA gyrase and topoisomerase IV—Rosoxacin provides a reliable method for arresting DNA synthesis, enabling detailed study of the replication fork dynamics, enzyme-DNA interactions, and the cellular response to DNA damage. This document provides an in-depth guide to the mechanism of action of Rosoxacin Hemisulfate and detailed protocols for its application in fundamental research settings, including bacterial growth inhibition assays and in vitro enzyme inhibition studies.

Introduction: The Quinolone Probe

The study of DNA replication is fundamental to understanding cellular life. Quinolone antibiotics, a class of synthetic antibacterial agents, have proven invaluable as chemical probes to dissect this complex process. Rosoxacin, an early non-fluorinated quinolone, functions by inhibiting bacterial DNA replication through its interaction with DNA gyrase and topoisomerase IV.[1][2][3] Its mode of action involves blocking the resealing step of the DNA cleavage-reunion cycle catalyzed by these enzymes, which is critical for managing DNA topology during replication, transcription, and repair.[2][3] This action traps the enzymes on the DNA, forming a stable ternary complex that constitutes a physical barrier to the progression of the replication fork, ultimately leading to lethal double-strand DNA breaks.[4][5]

While newer, more potent fluoroquinolones are used clinically, Rosoxacin's well-characterized mechanism and broad-spectrum activity against many Gram-negative and some Gram-positive bacteria make it an excellent and cost-effective tool for academic research and drug development screening.[2][6] This guide details its use as a specific inhibitor to probe the intricacies of bacterial DNA maintenance.

Mechanism of Action: Trapping the Topoisomerase Complex

Rosoxacin exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases:

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process that relieves the torsional stress created by the unwinding of the DNA helix during replication and transcription.[2][7] DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits.[7][8]

  • Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following a round of replication.[2][3] It is structurally similar to DNA gyrase, consisting of two ParC (GrlA in S. aureus) and two ParE (GrlB in S. aureus) subunits.[9][10]

The inhibitory action of Rosoxacin proceeds through the formation of a drug-enzyme-DNA ternary complex.[4][11] Rosoxacin intercalates into the DNA at the site of cleavage and interacts with both the DNA and the enzyme, stabilizing the "cleaved complex" where the DNA strands are broken but covalently linked to the enzyme.[4] This prevents the re-ligation of the DNA backbone, effectively poisoning the enzyme and creating a roadblock that stalls replication forks and transcription machinery.[4][5] The accumulation of these stalled complexes triggers cellular processes that lead to chromosome fragmentation and cell death.[4]

Rosoxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_topo_action Topoisomerase Action (Target) cluster_inhibition Rosoxacin Inhibition Pathway Replication Active Replication Fork (DNA Unwinding) TorsionalStress Positive Supercoiling (Torsional Stress) Replication->TorsionalStress creates DNAGyrase DNA Gyrase / Topo IV Introduces Breaks TorsionalStress->DNAGyrase recruits Religation Religation of DNA (Cycle Completes) DNAGyrase->Religation normally leads to TernaryComplex Stable Ternary Complex (Rosoxacin-Enzyme-DNA) Religation->Replication allows continuation of Rosoxacin Rosoxacin Rosoxacin->TernaryComplex prevents religation DSB Double-Strand Breaks Replication Fork Collapse TernaryComplex->DSB CellDeath Bactericidal Effect DSB->CellDeath MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate 2. Prepare Serial Dilutions of Rosoxacin in 96-Well Plate prep_inoculum->prep_plate inoculate 3. Inoculate Wells with Bacteria (5x10^5 CFU/mL) prep_plate->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate read_results 5. Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic 6. Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Interpretation
ObservationInterpretation
Clear Well Bacterial growth inhibited.
Turbid Well Bacterial growth not inhibited.
Button/Pellet at Bottom Sedimented, non-viable bacteria or precipitate.
Turbidity in Negative Control Contamination of media or plate.
No Growth in Positive Control Issue with bacterial inoculum viability or incubation conditions.

Advanced Applications & Protocols

In Vitro DNA Gyrase Supercoiling Assay

This assay directly measures the enzymatic activity of DNA gyrase and its inhibition by Rosoxacin. Gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form, which migrates faster on an agarose gel. [11] Principle: In the presence of an effective inhibitor like Rosoxacin, the conversion from relaxed to supercoiled DNA is blocked. The IC₅₀ (half-maximal inhibitory concentration) can be determined by titrating the inhibitor concentration.

Generalized Protocol: (Note: This is a representative protocol. Always follow the specific instructions provided with commercial assay kits or purified enzymes.)

  • Reaction Setup: On ice, set up reactions in microcentrifuge tubes containing assay buffer, relaxed plasmid DNA substrate (e.g., pBR322), ATP, and purified DNA gyrase enzyme.

  • Inhibitor Addition: Add varying concentrations of Rosoxacin (diluted from DMSO stock) or vehicle control (DMSO) to the respective tubes.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

  • Analysis: Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. The supercoiled DNA band will migrate faster than the relaxed DNA band. Quantify the band intensities to calculate the percent inhibition and determine the IC₅₀.

DNA Footprinting to Identify Binding Sites

DNA footprinting can reveal the precise DNA sequence protected by the Rosoxacin-gyrase ternary complex from cleavage by an agent like DNase I. [12][13] Principle: A DNA fragment, radio- or fluorescently-labeled at one end, is incubated with DNA gyrase and Rosoxacin. A DNA cleaving agent (e.g., DNase I) is then added, which cuts the DNA at accessible sites. The region where the ternary complex is bound is protected from cleavage. When the resulting fragments are separated by denaturing gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of DNA fragments compared to a control reaction without the enzyme/drug. [14] Conceptual Workflow:

  • Prepare Labeled DNA: A specific DNA fragment known to contain a gyrase binding site is amplified and labeled at one end.

  • Binding Reaction: The labeled DNA is incubated with purified DNA gyrase in the presence and absence of Rosoxacin.

  • DNase I Digestion: A limited amount of DNase I is added to each reaction to achieve, on average, one cut per DNA molecule.

  • Analysis: The DNA is purified and run on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same fragment.

  • Interpretation: The absence of bands in the experimental lane relative to the control lane indicates the DNA sequence that was protected by the bound complex.

Troubleshooting & Considerations

  • Compound Precipitation: If Rosoxacin precipitates upon dilution into aqueous media, increase the initial DMSO stock concentration and use a smaller volume, or prepare a working stock in a buffer where it is more soluble (e.g., slightly acidic or basic pH) if compatible with the experiment.

  • Bacterial Resistance: Spontaneous mutations in the genes for DNA gyrase (gyrA) or topoisomerase IV (parC/grlA) can confer resistance to quinolones. [2][15]When working with lab-passaged strains, it is good practice to periodically verify the MIC to ensure the strain has not developed resistance.

  • Off-Target Effects: At very high concentrations, quinolones may have secondary effects. It is crucial to use the lowest effective concentration (typically around the MIC or IC₅₀) to ensure target specificity.

  • Eukaryotic Cells: While Rosoxacin is highly selective for bacterial topoisomerases, some quinolones can inhibit eukaryotic topoisomerase II at much higher concentrations. [16]This is an important consideration in co-culture or host-pathogen interaction studies.

Conclusion

Rosoxacin Hemisulfate remains a powerful and specific inhibitor of bacterial DNA gyrase and topoisomerase IV. Its well-defined mechanism of action makes it an indispensable tool for researchers investigating the fundamental processes of DNA replication, supercoiling dynamics, and chromosome segregation in bacteria. The protocols and principles outlined in this guide provide a robust framework for leveraging Rosoxacin to probe these essential cellular pathways.

References

  • Rosoxacin | C17H14N2O3 | CID 287180 - PubChem. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • What is the mechanism of Rosoxacin? (2024, July 17). Patsnap Synapse. Retrieved February 22, 2026, from [Link]

  • Sternglanz, R., et al. (1976). Replication of Escherichia coli DNA in vitro: Inhibition by Oxolinic Acid. European Journal of Biochemistry, 65(1), 159-164. Retrieved February 22, 2026, from [Link]

  • What is Rosoxacin used for? (2024, June 15). Patsnap Synapse. Retrieved February 22, 2026, from [Link]

  • Hooper, D. C. (2001). Quinolones: Action and Resistance Updated. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Retrieved February 22, 2026, from [Link]

  • Cheong, Y. M., & Jegathesan, M. (1988). In vitro activity of some newer quinolone compounds. The Medical journal of Malaysia, 43(4), 323–326. Retrieved February 22, 2026, from [Link]

  • Protocol for Bacterial Cell Inhibition Assay. (n.d.). BBS OER Lab Manual. Retrieved February 22, 2026, from [Link]

  • McGrath, M., et al. (2009). A rapid microbial inhibition-based screening strategy for fluoroquinolone and quinolone residues in foods of animal origin. Analytica Chimica Acta, 637(1-2), 294-301. Retrieved February 22, 2026, from [Link]

  • McGrath, M., et al. (2009). A rapid microbial inhibition-based screening strategy for fluoroquinolone and quinolone residues in foods of animal origin. York Research Database. Retrieved February 22, 2026, from [Link]

  • Kumar, R., et al. (2025). 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. RSC Advances, 15(6), 3948-3961. Retrieved February 22, 2026, from [Link]

  • Gootz, T. D., et al. (1990). Effect of 4-quinolones and novobiocin on calf thymus DNA polymerase alpha primase complex, topoisomerases I and II, and growth of L1210 cells. Antimicrobial Agents and Chemotherapy, 34(12), 2407-2412. Retrieved February 22, 2026, from [Link]

  • KEGG DRUG: Rosoxacin. (n.d.). Kanehisa Laboratories. Retrieved February 22, 2026, from [Link]

  • Al-Hussain, S. A., & Al-Mohammed, H. I. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1632. Retrieved February 22, 2026, from [Link]

  • DNase I Footprinting. (n.d.). Creative BioMart. Retrieved February 22, 2026, from [Link]

  • Quinolones Mechanism of action. (2020, August 21). YouTube. Retrieved February 22, 2026, from [Link]

  • Bazzo, M., et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Antibiotics, 7(2), 38. Retrieved February 22, 2026, from [Link]

  • DNA footprinting. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Woscoff, A., et al. (1982). Rosoxacin (Win 35,213) in the treatment of uncomplicated acute gonococcal infection. Clinical Therapeutics, 4(6), 515-525. Retrieved February 22, 2026, from [Link]

  • Romanowski, B., et al. (1984). Rosoxacin in the therapy of uncomplicated gonorrhea. Antimicrobial Agents and Chemotherapy, 25(4), 455-457. Retrieved February 22, 2026, from [Link]

  • Romanowski, B., et al. (1984). Rosoxacin in the therapy of uncomplicated gonorrhea. Antimicrobial Agents and Chemotherapy, 25(4), 455-457. Retrieved February 22, 2026, from [Link]

  • Mechanism of Actions. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Fournier, B., & Hooper, D. C. (2000). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Garenoxacin (BMS-284756, T-3811ME), a New Desfluoroquinolone. Antimicrobial Agents and Chemotherapy, 44(12), 3369-3375. Retrieved February 22, 2026, from [Link]

  • Tari, L. W., et al. (2019). A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. ACS Infectious Diseases, 5(6), 873-883. Retrieved February 22, 2026, from [Link]

  • Khodursky, A. B., et al. (1995). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Journal of Bacteriology, 177(18), 5241-5246. Retrieved February 22, 2026, from [Link]

  • Barnard, F. M., & Maxwell, A. (2001). Quinolone-DNA Interaction: Sequence-Dependent Binding to Single-Stranded DNA Reflects the Interaction within the Gyrase-DNA Complex. Antimicrobial Agents and Chemotherapy, 45(7), 1994-2000. Retrieved February 22, 2026, from [Link]

  • Kaul, M., & Tsuruoka, T. (2003). Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 47(10), 3245-3252. Retrieved February 22, 2026, from [Link]

  • Alshehri, S., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 8(52), 29705-29715. Retrieved February 22, 2026, from [Link]

  • Mbous, Y. P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. Retrieved February 22, 2026, from [Link]

  • Quinolone inhibition of DNA supercoiling and DNA decatenation in the presence of different concentrations of quinolones. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Wang, Y., et al. (2024). Improved photostability, solubility, hygroscopic stability and antimicrobial activity of fleroxacin by synthesis of fleroxacin-D-tartaric acid pharmaceutical salt. European Journal of Pharmaceutics and Biopharmaceutics, 205, 114464. Retrieved February 22, 2026, from [Link]

  • Shinde, S., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation. ScienceScholar. Retrieved February 22, 2026, from [Link]

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Application Notes & Protocols for the Evaluation of Rosoxacin Hemisulfate in Aquaculture Disease Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The expansion of aquaculture has been paralleled by an increased incidence of bacterial diseases, necessitating the exploration of effective antimicrobial agents. Rosoxacin, a first-generation quinolone antibiotic, presents a potential therapeutic option due to its established mechanism of action against a range of bacteria.[1] However, its application in aquaculture is not well-documented. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the efficacy of Rosoxacin Hemisulfate against key aquatic pathogens. It details the theoretical basis of its antimicrobial activity, provides step-by-step protocols for in vitro susceptibility testing and in vivo efficacy trials, and discusses critical considerations for its potential use in aquaculture.

Introduction to Rosoxacin and its Therapeutic Potential

Rosoxacin is a quinolone carboxylic acid derivative with bactericidal properties.[1] Historically used in human medicine to treat urinary tract and sexually transmitted infections, its efficacy is rooted in its ability to disrupt bacterial DNA synthesis.[1] Like other quinolones, it is particularly potent against gram-negative bacteria, a group that includes many significant fish pathogens.[1][2] The prudent and controlled investigation of established antibiotics like Rosoxacin is a critical step in expanding the arsenal of treatments available to veterinarians and aquaculturists, especially in the face of growing antimicrobial resistance to commonly used drugs.[3]

Mechanism of Action: Disrupting Bacterial DNA Replication

Rosoxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][4]

  • DNA Gyrase Inhibition: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[4][5] Rosoxacin binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands.[4][5] This blockage of the replication fork leads to a cessation of DNA synthesis and ultimately, cell death.[5]

  • Topoisomerase IV Inhibition: This enzyme's primary role is in the decatenation, or separation, of interlinked daughter chromosomes after replication is complete.[4][5] By inhibiting Topoisomerase IV, Rosoxacin prevents the proper segregation of replicated DNA into daughter cells, which is a lethal event for the bacterium.[4]

This dual-target mechanism is advantageous as it can reduce the likelihood of resistance developing from a single-point mutation.[4]

Rosoxacin_Mechanism cluster_bacterium Bacterial Cell Rosoxacin Rosoxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Rosoxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Rosoxacin->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Topo_IV->Replication Enables Separation Cell_Death Bacterial Cell Death Replication->Cell_Death Process Blocked

Caption: Rosoxacin's dual-target mechanism of action within a bacterial cell.

Protocol: In Vitro Susceptibility Testing via Minimum Inhibitory Concentration (MIC)

The first step in evaluating any new antimicrobial agent is to determine its in vitro activity against target pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[6][7] This quantitative measure is essential for assessing potency and for guiding potential therapeutic dosages.[7]

This protocol is adapted from standardized methods for antimicrobial susceptibility testing for bacteria isolated from aquatic animals.[8]

Materials
  • Rosoxacin Hemisulfate reference powder

  • Target bacterial isolates (e.g., Aeromonas hydrophila, Edwardsiella tarda, Vibrio anguillarum)

  • Mueller-Hinton Agar (MHA) or Broth (MHB), supplemented with 1-2% NaCl for marine isolates

  • Sterile 96-well microtiter plates[9]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl) or appropriate broth (e.g., Tryptic Soy Broth)[8]

  • Incubator set to the optimal growth temperature for the aquatic pathogen (e.g., 22-28°C)[10]

Step-by-Step Methodology
  • Prepare Antimicrobial Stock Solution:

    • Accurately weigh the Rosoxacin Hemisulfate powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1,000 µg/mL). The choice of solvent depends on the drug's solubility; consult the manufacturer's data sheet. Filter-sterilize the stock solution.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 morphologically similar colonies of the target pathogen.

    • Suspend the colonies in sterile saline or broth.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[10] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration for the assay (typically ~5 x 10⁵ CFU/mL for broth microdilution).[7][9]

  • Perform Serial Dilutions in Microtiter Plate:

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working Rosoxacin solution (prepared from the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive control (inoculum, no drug), and well 12 serves as the negative control (sterile broth, no inoculum).

  • Inoculate the Plate:

    • Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature for the specific pathogen (e.g., 22-28°C) for 18-24 hours, or until sufficient growth is seen in the positive control well.[10]

  • Determine the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Rosoxacin in which there is no visible growth (i.e., the first clear well).[6][9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Rosoxacin Stock Solution P3 Perform 2-fold Serial Dilutions of Rosoxacin in 96-Well Plate P1->P3 P2 Culture & Prepare Bacterial Inoculum (0.5 McFarland) P2->P3 P4 Inoculate Wells with Standardized Bacteria P3->P4 P5 Incubate Plate (18-24h, 22-28°C) P4->P5 P6 Visually Inspect for Growth P5->P6 P7 Determine MIC: Lowest Concentration with No Visible Growth P6->P7

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Results should be tabulated for clear comparison. Including a known-effective antibiotic as a control is highly recommended.

Bacterial SpeciesStrain IDRosoxacin MIC (µg/mL)Oxytetracycline MIC (µg/mL) (Reference)
Aeromonas hydrophilaAH-1010.251.0
Edwardsiella tardaET-2030.1250.5
Vibrio anguillarumVA-3050.52.0
Flavobacterium columnareFC-4011.04.0

(Note: Data presented are hypothetical and for illustrative purposes only.)

Protocol: In Vivo Efficacy Evaluation in a Fish Model

Positive in vitro results must be validated in a live animal model to account for pharmacokinetic and pharmacodynamic factors.[11] This protocol outlines a laboratory-scale challenge study to determine the efficacy of Rosoxacin Hemisulfate in protecting fish against a specific bacterial pathogen.

Materials
  • Healthy, disease-free fish of a relevant species (e.g., Tilapia, Catfish, Trout), acclimated to laboratory conditions.

  • Virulent strain of a target bacterial pathogen.

  • Rosoxacin Hemisulfate.

  • Medicated feed or equipment for oral gavage.

  • Appropriately sized tanks with aeration and temperature control.

  • Anesthetic (e.g., MS-222).

Step-by-Step Methodology
  • Acclimation:

    • Acclimate fish to the experimental tanks for at least 1-2 weeks. Monitor for any signs of disease or stress.

  • Bacterial Challenge:

    • Culture the pathogen and prepare a suspension in sterile saline or PBS.

    • Determine the appropriate challenge dose (e.g., LD₅₀) through preliminary trials.

    • Challenge the fish via a relevant route, such as intraperitoneal (IP) injection or immersion bath.[11]

  • Treatment Groups:

    • Randomly assign fish to different treatment groups (e.g., n=30 per group).

    • Group A: Negative Control (No challenge, no treatment).

    • Group B: Positive Control (Challenged, placebo/no treatment).

    • Group C: Rosoxacin Low Dose (Challenged, e.g., 10 mg/kg body weight/day).

    • Group D: Rosoxacin High Dose (Challenged, e.g., 50 mg/kg body weight/day).

    • Group E: Reference Antibiotic (Challenged, treated with a known effective drug).

  • Drug Administration:

    • Begin treatment 24 hours post-challenge.[11]

    • Administer the drug orally for a set period, typically 7-10 consecutive days.[11] This can be done by incorporating Rosoxacin into feed or by individual oral gavage.

  • Monitoring and Data Collection:

    • Monitor the fish daily for a period of 14-21 days post-challenge.

    • Record clinical signs of disease and daily mortality in each tank.

    • Remove dead fish promptly.

  • Efficacy Calculation:

    • At the end of the observation period, calculate the cumulative mortality for each group.

    • Determine the Relative Percent Survival (RPS) using the following formula:

      • RPS = [1 – (% Mortality in Treated Group / % Mortality in Positive Control Group)] x 100

InVivo_Workflow start Start acclimate Acclimate Fish (1-2 weeks) start->acclimate challenge Bacterial Challenge (e.g., IP Injection) acclimate->challenge assign Randomly Assign to Treatment Groups (Control, Rosoxacin, Ref. Drug) challenge->assign admin Administer Treatment Orally (7-10 days) assign->admin monitor Monitor Daily Mortality & Clinical Signs (14-21 days) admin->monitor calculate Calculate Cumulative Mortality & Relative Percent Survival (RPS) monitor->calculate end_node End calculate->end_node

Caption: General workflow for an in vivo efficacy study in fish.

Data Presentation

Summarize the results of the in vivo trial in a clear, concise table.

Treatment GroupDose (mg/kg/day)Cumulative Mortality (%)Relative Percent Survival (RPS) (%)
Negative Control00-
Positive Control0850
Rosoxacin104052.9
Rosoxacin501582.4
Reference Drug402076.5

(Note: Data presented are hypothetical and for illustrative purposes only.)

Critical Considerations for Aquaculture Application

  • Pharmacokinetics and Withdrawal Time: Fish are poikilothermic, meaning their metabolism is highly influenced by water temperature.[12] Salinity can also impact drug absorption and elimination.[13] Should in vivo efficacy be established, comprehensive pharmacokinetic studies are required to determine absorption, distribution, metabolism, and excretion profiles of Rosoxacin in the target fish species under relevant environmental conditions.[14][15] This data is crucial for establishing effective dosing regimens and mandatory withdrawal periods to ensure drug residues fall below Maximum Residue Limits (MRLs) for food safety.[14][16]

  • Regulatory Status: The use of antibiotics in aquaculture is strictly regulated to protect human consumers and the environment.[16][17] Rosoxacin is not currently approved by major regulatory bodies like the FDA for use in aquaculture.[18] Therefore, all studies described herein are for research purposes only. Any progression towards commercial use would require a rigorous and extensive approval process.

  • Antimicrobial Stewardship: The overuse and misuse of any antibiotic in aquaculture can contribute to the development of antimicrobial resistance.[19] Prudent use, guided by veterinary supervision and based on sound diagnostic testing (susceptibility testing), is paramount.[16][17] Alternatives to antibiotics, such as vaccination and improved biosecurity, should always be the primary means of disease control.[16][20]

Conclusion

Rosoxacin Hemisulfate, with its proven bactericidal mechanism against gram-negative bacteria, represents a candidate worthy of investigation for treating diseases in aquaculture. The protocols outlined in this guide provide a systematic approach for researchers to evaluate its in vitro potency and in vivo efficacy against relevant fish pathogens. While initial findings may be promising, further research into its pharmacokinetics, safety, and environmental impact, all within the existing regulatory framework, is essential before it can be considered a viable therapeutic tool for the aquaculture industry.

References

  • What is the mechanism of Rosoxacin? - Patsnap Synapse. (2024, July 17).
  • What is Rosoxacin used for? - Patsnap Synapse. (2024, June 15).
  • Quick protocol for antimicrobial susceptibility testing (AST) in aquatic animal species from aquaculture and fisheries | WorldFish. (2021, September 14).
  • Quick protocol for antimicrobial susceptibility testing (AST) in aquatic animal species from aquaculture and fisheries - ResearchGate. (n.d.).
  • Quick protocol for antimicrobial susceptibility testing (AST) in aquatic animal species from aquaculture and fisheries - WorldFish Digital Repository. (n.d.).
  • Comparative Pharmacological Assessment of Amoxicillin in Five Cultured Fish Species: Implications for Off-Label Use in Aquaculture - MDPI. (2025, March 27).
  • The performance of antimicrobial susceptibility testing programmes relevant to aquaculture and aquacultural products - FAO Knowledge Repository. (n.d.).
  • Laboratory Manual of Standardized Methods for Antimicrobial Sensitivity Tests for Bacteria Isolated from Aquatic Animals and Environment - SEAFDEC/AQD. (n.d.).
  • Several quinolones: rosoxacin (2), amifloxacin (3), levofloxacin (4),... - ResearchGate. (n.d.).
  • An in-vivo experimental evaluation of the efficacy of fish-derived antimicrobial peptides against multidrug-resistant Pseudomonas aeruginosa - PMC. (n.d.).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository Home. (n.d.).
  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.).
  • An in-vivo experimental evaluation of the efficacy of fish-derived antimicrobial peptides against multidrug-resistant Pseudomonas aeruginosa - PubMed. (2023, December 21).
  • Anti-infective Effects of a Fish-Derived Antimicrobial Peptide Against Drug-Resistant Bacteria and Its Synergistic Effects With Antibiotic - Frontiers. (2020, November 22).
  • Testing the Efficacy of Two Antibiotics, (Tetracycline and Amoxicillin) on Bacteria Isolated From the Intestine of Wild African - aircc. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1).
  • Approved Aquaculture Drugs - FDA. (n.d.).
  • Food safety impacts of antimicrobial use and their residues in aquaculture - PMC. (2018, August 8).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
  • Antibiotic Residues in Cultured Fish: Implications for Food Safety and Regulatory Concerns. (2024, November 28).
  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. (2000, August 1).
  • Antimicrobial Drug Resistance in Fish Pathogens | Microbiology Spectrum - ASM Journals. (n.d.).
  • Responsible use of Anti-Parasitics in Aquaculture. (n.d.).
  • Antibiotic Resistance in the Finfish Aquaculture Industry: A Review - PMC. (n.d.).
  • Medication approved for use in Norwegian aquaculture for export to EU and USA - Norges sjømatråd. (2024, February 8).
  • In-vitro antigonococcal activity of rosoxacin (WIN 35213) - PubMed. (1981, February).
  • Guidelines for the Use of Chemicals in Aquaculture and Measures to Eliminate the Use of Harmful Chemicals | ASEAN. (n.d.).
  • A Review on the Main Antibiotic Drugs Used in Fish Farming: Ecotoxicity, Characterization and Remediation - researchopenworld.com. (n.d.).
  • Pharmacokinetics and withdrawal time of amoxicillin in striped catfish (Pagasianodon hypophthalmus) after oral administration. (2024, June 27).
  • NOTE In-vitro susceptibility of three bacterial pathogens of catfish to 23 antimicrobial agents - ResearchGate. (n.d.).
  • Live vaccines against bacterial fish diseases: A review - PMC - NIH. (n.d.).
  • Simultaneous determination of antibiotic residues in edible tissue of farmed fish (Oncorhynchus mykiss) from the Umbria and Marche regions - PMC. (n.d.).
  • Pharmacokinetics and residue elimination of norfloxacin in rainbow trout (Oncorhynchus mykiss) | Request PDF - ResearchGate. (2025, November 20).
  • Determination of Antibiotic Residues in Aquaculture Products by Liquid Chromatography Tandem Mass Spectrometry: Recent Trends and Developments from 2010 to 2020 - MDPI. (2022, January 29).
  • The Influence of Salinity on Relevant Aquatic Drug Approval Technical Sections - U.S. Fish and Wildlife Service. (n.d.).

Sources

Troubleshooting & Optimization

Troubleshooting Rosoxacin Hemisulfate solubility issues in cell culture media

[1]

Executive Summary: The "Crash-Out" Phenomenon

Researchers frequently encounter immediate precipitation when introducing Rosoxacin Hemisulfate into physiological media (DMEM, RPMI).[1][2] This is rarely a product defect.[1][2][3] It is a physicochemical inevitability caused by the Zwitterionic Trap .[1][2][3]

Rosoxacin is a quinolone.[1][2][3][4][5] While the hemisulfate salt form improves initial water solubility by lowering the pH, introducing this acidic solution into neutral cell culture media (pH 7.2–7.[1]4) forces the molecule toward its isoelectric point (pI), where solubility is lowest.[1][3] Furthermore, quinolones actively chelate Calcium (


13

Core Troubleshooting Guide (Q&A)

Q1: I dissolved the powder in water/DMSO perfectly, but it clouded immediately upon adding to the media. Why?

A: You likely triggered a pH-induced precipitation .[1][2][3]

  • The Mechanism: Rosoxacin Hemisulfate is an acid salt.[1][2][3] In water, it creates an acidic environment where the molecule is protonated and soluble.[1]

  • The Conflict: Cell culture media is heavily buffered (Bicarbonate/HEPES) to maintain pH ~7.[1][2][3]4. When you add your stock, the media neutralizes the acid.[1][3] At pH 7.4, Rosoxacin exists largely as a zwitterion (net neutral charge), which is its least soluble form.[1][3]

  • The Fix: Do not add high-concentration stock directly to static media.[1][2] Use the "Dropwise Vortex Method" (see Protocol A) and ensure your final concentration is below the solubility limit at neutral pH (~20 µg/mL for free base equivalents).[1]

Q2: Can I just heat the media to dissolve the precipitate?

A: No.

  • Risk: Quinolones are heat-stable, but media components (L-Glutamine, Growth Factors) are not.[1][2] Heating media above 37°C to force dissolution will degrade essential nutrients.[1][2]

  • Risk: Even if it dissolves at 45°C, it will likely re-precipitate when cooled to incubation temperature (37°C), creating "micro-needles" that can mechanically damage cells or be phagocytosed, leading to false cytotoxicity data.[1]

Q3: What is the best solvent for a high-concentration stock?

A: Dimethyl Sulfoxide (DMSO) or 0.1 M NaOH .[1][2][3]

  • DMSO: Recommended for most applications.[1][2] Soluble up to ~20 mg/mL.[1][2][3][4][6]

  • 0.1 M NaOH: Useful if DMSO is toxic to your specific cell line.[1][2] The high pH keeps the quinolone deprotonated (anionic) and soluble.[1]

  • Avoid: Pure water or PBS for stocks >1 mg/mL, as the hemisulfate salt may not maintain a low enough pH to keep it soluble at high concentrations without re-acidification.[1][2]

Technical Deep Dive & Mechanisms

Solubility Data & Thresholds
ParameterValue / ConditionNotes
Molecular Weight 343.34 g/mol (Hemisulfate)Free base is ~294.3 g/mol .[1][2][3]
Max Solubility (DMSO) ~20 mg/mLBest for cryo-storage (-20°C).[1][2]
Max Solubility (Water) < 0.5 mg/mL (pH 7)Highly pH dependent.[1][2][3]
Isoelectric Point (pI) ~6.8 - 7.2Danger Zone: Physiological pH.[1][2][3]
Critical Interaction Divalent Cations (

)
Forms insoluble chelates in DMEM/RPMI.[1][2][3]
Mechanism of Action & Failure

The following diagram illustrates the two primary pathways leading to precipitation in cell culture workflows.

GStartRosoxacin Hemisulfate(Powder)Stock_WaterDissolved in Water(Acidic pH < 5)Soluble (Cationic)Start->Stock_WaterStock_DMSODissolved in DMSO(Aprotic Solvent)SolubleStart->Stock_DMSOMedia_AddAddition to Media(DMEM/RPMI, pH 7.4)Stock_Water->Media_AddHigh Conc.Stock_DMSO->Media_AddSolvent ShiftPath_pHMechanism 1: pH ShockBuffering raises pH to ~7.4Molecule becomes ZwitterionicMedia_Add->Path_pHPath_ChelMechanism 2: ChelationInteraction with Ca++ / Mg++Forms insoluble metal complexMedia_Add->Path_ChelResult_PrecipPRECIPITATION(Crystal Formation)Path_pH->Result_PrecipIf Conc > Solubility LimitResult_StableSTABLE SOLUTION(Bioavailable)Path_pH->Result_StableIf Conc < 10 µg/mL& Slow AdditionPath_Chel->Result_PrecipHigh Salt Media

Figure 1: Failure Modes.[1][2][3] The transition from an acidic or organic stock to a neutral, cation-rich environment (Media) triggers precipitation via zwitterionic neutralization and metal chelation.[1]

Validated Experimental Protocols

Protocol A: The "Dropwise Vortex" Method (Recommended)

Use this method to prevent local high-concentration pockets that trigger nucleation.[1][2]

  • Preparation: Prepare a 10 mg/mL stock in sterile DMSO.

  • Warming: Pre-warm your cell culture media (e.g., DMEM + 10% FBS) to 37°C . Cold media accelerates precipitation.[1][2]

  • Intermediate Dilution (The Critical Step):

    • Do not add the 10 mg/mL stock directly to the cell plate.[1][2][3]

    • Prepare a 100x working stock in a separate tube using serum-free media or PBS.[1][2][3]

    • Technique: Vortex the media/PBS rapidly.[1][2] While vortexing, add the DMSO stock dropwise.[1]

  • Final Application: Add the 100x working stock to your cell culture vessel.

  • Validation: Inspect under 20x phase-contrast microscopy. If dark crystalline needles are visible, the drug has crashed out.[1]

Protocol B: The Alkali Shift (Alternative)

Use this if DMSO is contraindicated.[1]

  • Dissolve Rosoxacin Hemisulfate in 0.1 M NaOH to a concentration of 1–5 mg/mL.

  • Verify the solution is crystal clear.[1][2]

  • Add to media.[1][2][3][6][7][8][9][10][11] The media's buffering capacity will neutralize the small volume of NaOH.[1]

    • Note: Monitor the color of the media (Phenol Red).[1][3] If it turns purple, the pH has shifted too high; the buffer capacity was overwhelmed.[1]

Workflow Visualization: Safe Dissolution

WorkflowStep11. Weigh PowderStep22. Dissolve in DMSO(Stock: 10-20 mg/mL)Step1->Step2Step33. Pre-warm Media(37°C)Step2->Step3Step44. Intermediate Dilution(Vortex + Dropwise)Step3->Step4Step55. Microscopic Check(Look for needles)Step4->Step5

Figure 2: Step-by-step workflow to ensure solubility and stability.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 287180, Rosoxacin.[1][2] PubChem. [Link][1][2][3]

  • Appuhamilage, G. A., et al. (2016).[1][2][3] Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

Technical Support Center: Rosoxacin Hemisulfate Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Rosoxacin Hemisulfate Resistance in Bacterial Strains

Introduction

Welcome to the Technical Support Center. As researchers, we often revisit first-generation quinolones like Rosoxacin to understand the evolution of gyrase mutations or to screen for novel efflux pump inhibitors. However, working with Rosoxacin Hemisulfate presents unique physicochemical and biological challenges.

High Minimum Inhibitory Concentrations (MICs) in your experiments may not always indicate "true" genetic resistance. They often result from solubility artifacts , cation chelation , or inducible efflux . This guide is designed to help you distinguish between assay artifacts and biological resistance, and provides protocols to overcome these barriers.

Module 1: The Pre-Analytical Barrier (Solubility & Stability)

Context: Rosoxacin is a hydrophobic quinolone. The hemisulfate salt improves solubility, but it is prone to precipitation in neutral buffers (like Mueller-Hinton Broth), which mimics resistance (false-high MIC).

Troubleshooting Guide

Q: My stock solution is clear, but the media turns cloudy upon addition. Is this contamination? A: It is likely drug precipitation , not contamination. Rosoxacin Hemisulfate dissociates in aqueous media. At physiological pH (7.2–7.4), the free base form of Rosoxacin has low solubility (~0.02 mg/mL).

  • The Fix: Predissolve in 0.1 N NaOH or Dimethyl Sulfoxide (DMSO) before adding to the media. Ensure the final DMSO concentration is <1% to avoid toxicity to the bacteria.

Q: I am getting inconsistent MICs (e.g., 4 µg/mL one day, 32 µg/mL the next). Why? A: Check your Cation Levels . Quinolones chelate with divalent cations (


, 

). Excess cations in unstandardized broth reduce the effective drug concentration available to bind DNA gyrase.
  • The Fix: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with standardized

    
     (20-25 mg/L) and 
    
    
    
    (10-12.5 mg/L).
Standardized Solubilization Protocol
ParameterSpecification
Solvent (Stock) 0.1 N NaOH (preferred) or DMSO
Stock Concentration 10 mg/mL (max)
Working Buffer PBS (pH 7.2) - Only for immediate use
Storage -20°C (Stable for 3 months); Avoid freeze-thaw cycles
Media Compatibility CAMHB, LB Broth (Avoid high-salt media if possible)

Module 2: The Biological Barrier (Efflux Pumps)

Context: In many Gram-negative strains (P. aeruginosa, E. coli), resistance is mediated by RND-family efflux pumps (e.g., AcrAB-TolC, MexAB-OprM) rather than target mutations. You can "overcome" this resistance in vitro by inhibiting the pump.

Experimental Workflow: Efflux Pump Inhibition Assay

Q: How do I confirm if my strain's resistance is due to efflux? A: Perform a checkerboard titration with a known Efflux Pump Inhibitor (EPI) like PAβN (Phenylalanine-arginine beta-naphthylamide) or CCCP (Carbonyl cyanide m-chlorophenylhydrazone).

Protocol:

  • Prepare Plates: Use a 96-well microtiter plate.

  • Gradient: Create a 2-fold dilution series of Rosoxacin Hemisulfate (horizontal axis).

  • Inhibitor: Add PAβN at a fixed sub-inhibitory concentration (usually 20–50 µg/mL) to all wells. Note: Run a control lane with PAβN alone to ensure it isn't killing the bacteria.

  • Inoculum: Add bacterial suspension (

    
     CFU/mL).
    
  • Readout: If MIC drops by >4-fold with PAβN, resistance is efflux-mediated.

Visualization: Resistance Mechanisms & Intervention[1]

G Rosoxacin Rosoxacin (Drug) Entry Porin Entry Rosoxacin->Entry Cytoplasm Bacterial Cytoplasm Entry->Cytoplasm Target Target: DNA Gyrase (GyrA Subunit) Cytoplasm->Target Binds Efflux Efflux Pump (AcrAB-TolC) Cytoplasm->Efflux Extruded Mutation GyrA Mutation (Target Alteration) Mutation->Target Prevents Binding Efflux->Rosoxacin Pumped Out EPI EPI (e.g., PAβN) (Inhibitor) EPI->Efflux Blocks Pump

Caption: Figure 1. Mechanism of Rosoxacin resistance. Red nodes indicate resistance barriers. The Yellow node (EPI) represents the intervention strategy to block efflux.

Module 3: The Genetic Barrier (Target Modification)

Context: If solubility is correct and EPIs fail to lower the MIC, the strain likely possesses a mutation in the Quinolone Resistance-Determining Region (QRDR) of gyrA or parC.

Q: Can I reverse resistance in GyrA mutants? A: You cannot "reverse" the mutation, but you can bypass the resistance phenotype using Synergistic Combinations . Rosoxacin binds to the DNA-Gyrase complex.[1] Mutations destabilize this binding.

Synergy Strategy: The "Double-Hit" Approach

Combine Rosoxacin with agents that damage DNA or alter membrane permeability to lower the required intracellular concentration of Rosoxacin.

Recommended Partners:

  • Aminoglycosides (Gentamicin): Increases membrane permeability, allowing more Rosoxacin to enter despite efflux or poor binding.

  • Beta-Lactams (Ceftazidime): Weakens the cell wall. While Rosoxacin halts replication, the beta-lactam induces lysis.[2]

Data Analysis: Fractional Inhibitory Concentration (FIC) Index Calculate synergy using the formula:



FIC Index ValueInterpretation
≤ 0.5Synergy (Resistance Overcome)
0.5 – 4.0Indifference
> 4.0Antagonism (Avoid)

Module 4: Troubleshooting Flowchart

Use this logic tree to diagnose the cause of Rosoxacin resistance in your specific strain.

Troubleshooting Start High Rosoxacin MIC Observed CheckSolubility Step 1: Check Media Clarity (Precipitation?) Start->CheckSolubility AdjustSolvent Dissolve in 0.1N NaOH or Reduce Concentration CheckSolubility->AdjustSolvent Cloudy CheckEfflux Step 2: Add Efflux Inhibitor (PAβN / CCCP) CheckSolubility->CheckEfflux Clear MICDrops MIC Drops >4-fold CheckEfflux->MICDrops NoDrop MIC Unchanged CheckEfflux->NoDrop ConclusionEfflux Diagnosis: Efflux-Mediated Resistance MICDrops->ConclusionEfflux CheckGene Step 3: Sequence gyrA/parC (QRDR Region) NoDrop->CheckGene MutationFound Mutation Found CheckGene->MutationFound

Caption: Figure 2. Step-by-step diagnostic workflow for identifying the root cause of Rosoxacin resistance.

References

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on quinolones.[3] Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Link

  • Lomovskaya, O., & Bostian, K. A. (2006). Practical applications of efflux pump inhibitors. Methods in Molecular Medicine, 142, 223–236. Link

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. Link

  • Piddock, L. J. (1999). Mechanisms of fluoroquinolone resistance: an update 1994-1998. Drugs, 58(2), 11-18. Link

Sources

Rosoxacin Hemisulfate degradation under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the degradation of Rosoxacin Hemisulfate. This guide is structured in a question-and-answer format to directly address the practical challenges and theoretical questions you may encounter during your stability and forced degradation studies. Our goal is to provide you with the expertise and validated protocols necessary to ensure the scientific integrity of your work.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance, informing formulation and packaging decisions, and enabling the development of stability-indicating analytical methods.[1][2][3] This guide will walk you through the key aspects of designing and troubleshooting experiments focused on the effects of pH and temperature on Rosoxacin Hemisulfate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Experimental Design and Foundational Concepts

Question 1: I am starting a forced degradation study on Rosoxacin Hemisulfate. What are the essential stress conditions I need to consider, particularly regarding pH and temperature?

When designing a forced degradation study, the goal is to accelerate the degradation process to predict long-term stability and identify potential degradation products.[2] For Rosoxacin Hemisulfate, as with other quinolone antibiotics, hydrolysis and thermal degradation are key pathways to investigate.

Core Stress Conditions:

  • Acidic Hydrolysis: Exposure to an acidic medium helps to identify acid-labile functional groups. A typical starting point is 0.1N HCl.[4]

  • Basic Hydrolysis: Basic conditions will reveal susceptibility to base-catalyzed degradation. A common starting point is 0.1N NaOH.[4]

  • Neutral Hydrolysis: Degradation in purified water or a neutral buffer can indicate the drug's stability in a neutral aqueous formulation.

  • Thermal Degradation: This is performed on the solid drug substance to simulate the effects of heat during manufacturing and storage.[2][4] Elevated temperatures are also combined with the hydrolysis conditions to accelerate reactions in solution.[5]

Experimental Protocol: Initial Hydrolytic and Thermal Stress Testing

  • Preparation of Stock Solution: Prepare a stock solution of Rosoxacin Hemisulfate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid: Mix an aliquot of the stock solution with 0.1N HCl.

    • Base: Mix an aliquot of the stock solution with 0.1N NaOH.

    • Neutral: Mix an aliquot of the stock solution with purified water.

  • Temperature Control:

    • Maintain one set of samples at room temperature (e.g., 25°C).

    • Place a second set in a temperature-controlled oven or water bath at an elevated temperature (e.g., 60°C - 80°C).[4][5]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: At each time point, withdraw an aliquot and immediately neutralize the acidic and basic samples to prevent further degradation before analysis. For example, add an equimolar amount of base to the acid-stressed sample and vice versa.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.[6][7]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis API Rosoxacin Hemisulfate Stock Prepare Stock Solution API->Stock Thermal Thermal Stress (e.g., 80°C) API->Thermal Acid Acid Hydrolysis (e.g., 0.1N HCl) Stock->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stock->Base Neutral Neutral Hydrolysis (Water) Stock->Neutral Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutral->Sampling HPLC HPLC/UPLC Analysis Thermal->HPLC Dissolve and Analyze Quench Neutralize/Quench Reaction Sampling->Quench Quench->HPLC Characterization Characterize Degradants (LC-MS, NMR) HPLC->Characterization

Caption: A general workflow for conducting forced degradation studies.

Question 2: How do pH and temperature typically affect the degradation rate of quinolone antibiotics like Rosoxacin?

The degradation of many pharmaceuticals, including quinolones, often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.[8] The rate of degradation is highly dependent on both pH and temperature.

  • pH Influence: The stability of quinolones is generally pH-dependent. For instance, the degradation of orbifloxacin, a related fluoroquinolone, is subject to both specific-acid and specific-base catalysis, meaning the degradation rate is higher at low and high pH values and at a minimum in the mid-pH range.[8] This is because the ionization state of the molecule, which changes with pH, can affect its susceptibility to hydrolysis.[9] For other fluoroquinolones like levofloxacin, the molecule is more stable around neutral pH.[10]

  • Temperature Influence: The effect of temperature on the reaction rate is typically described by the Arrhenius equation. As a general rule, an increase in temperature leads to an exponential increase in the degradation rate.[5][11] For example, the hydrolysis rates of some antibiotics can increase 2.5 to 3.9-fold for every 10°C rise in temperature.[11]

The following table provides an illustrative example of how degradation rates might change with pH and temperature for a quinolone antibiotic, based on general principles and data from related compounds.

Stress ConditionTemperature (°C)Expected Degradation RateRationale
Acidic (pH 1-2) 25Low to ModerateAcid catalysis can occur, but may be slow at room temperature.[8]
80HighElevated temperature significantly accelerates acid-catalyzed hydrolysis.[11]
Neutral (pH ~7) 25Very LowQuinolones often exhibit maximum stability near their isoelectric point.[10]
80ModerateEven at optimal pH, high temperatures will induce degradation.[2]
Basic (pH 12-13) 25ModerateBase-catalyzed hydrolysis is a common degradation pathway.[11]
80Very HighThe combination of high pH and high temperature leads to rapid degradation.[11]
Part 2: Troubleshooting Common Experimental Issues

Question 3: My analysis shows no degradation of Rosoxacin Hemisulfate under my chosen stress conditions. What should I do?

If you observe minimal to no degradation (e.g., <5-10%), your stress conditions may be too mild. The goal of a forced degradation study is to achieve sufficient degradation (typically 10-30%) to ensure that your analytical method is stability-indicating and to generate detectable levels of degradation products.[1][12]

Troubleshooting Steps:

  • Increase Stressor Concentration: If using 0.1N HCl or NaOH, consider increasing the concentration to 1N or even higher, but be mindful of the relevance to physiological conditions.

  • Increase Temperature: Temperature is a very effective way to accelerate degradation.[3] If you are running experiments at 60°C, try increasing to 80°C or higher.

  • Extend Exposure Time: If increasing the intensity of the stressor is not practical, simply extend the duration of the study (e.g., from 48 hours to 7 days).

  • Check Analytical Method: Ensure your analytical method is capable of separating the parent drug from potential degradants. Co-elution could mask the appearance of new peaks and the disappearance of the parent peak.

The following decision tree can guide your troubleshooting process.

Troubleshooting No Degradation Start No Degradation Observed (<10%) CheckMethod Is the analytical method validated and stability-indicating? Start->CheckMethod IncreaseStress Are stress conditions too mild? CheckMethod->IncreaseStress Yes Revalidate Re-validate or Develop New Method CheckMethod->Revalidate No IncreaseConc Increase Acid/Base Concentration IncreaseStress->IncreaseConc Yes IncreaseTemp Increase Temperature IncreaseStress->IncreaseTemp Yes IncreaseTime Extend Study Duration IncreaseStress->IncreaseTime Yes End Re-run Experiment IncreaseConc->End IncreaseTemp->End IncreaseTime->End Revalidate->End

Caption: A decision tree for troubleshooting experiments with no observed degradation.

Question 4: I am seeing a loss of the parent Rosoxacin peak, but no new degradation peaks are appearing in my chromatogram. What could be the issue?

This is a common and challenging issue in degradation studies. Several possibilities could explain this observation:

  • Degradants are not UV-active: The degradation of Rosoxacin may have destroyed the chromophore responsible for UV absorption at your chosen wavelength.

    • Solution: Use a photodiode array (PDA) detector to screen across a wide range of wavelengths. Also, consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to detect non-UV-active compounds.[13]

  • Degradants are not retained on the column: The degradation products might be highly polar and are eluting in the solvent front (void volume) of your reversed-phase HPLC method.

    • Solution: Modify your mobile phase to be more aqueous (e.g., start with 98% or 100% aqueous buffer) to retain polar compounds. Consider using a column with a different stationary phase, such as one designed for polar compound retention.

  • Degradants have precipitated: The degradation products may be insoluble in the sample matrix.

    • Solution: Visually inspect your samples for any cloudiness or precipitate. If observed, try to dissolve the sample in a stronger solvent before injection.

  • Degradants are volatile: This is less likely for quinolone structures but is a possibility.

    • Solution: If you suspect volatile degradants, a GC-MS analysis might be necessary, though this would require derivatization for non-volatile precursors.

Question 5: How can I identify the unknown peaks that appear in my chromatogram during the degradation study?

Identifying degradation products is crucial for understanding the degradation pathway and assessing the safety of the drug product.[13]

Standard Approach for Identification:

  • Mass Spectrometry (MS): The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).[13] By coupling your HPLC/UPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide a highly accurate mass measurement, which allows you to propose a molecular formula for the degradant.[13]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion in the mass spectrometer, you can obtain structural information that helps in elucidating its chemical structure. You can then compare this fragmentation pattern to the parent drug to identify which parts of the molecule have changed.

  • Nuclear Magnetic Resonance (NMR): If a significant degradant needs to be fully characterized, it may be necessary to isolate it using preparative HPLC and then analyze it by NMR spectroscopy to confirm its structure.[13]

Studies on other fluoroquinolones have shown that degradation often occurs on the piperazine ring.[14] Therefore, when analyzing your MS data, look for mass shifts consistent with reactions like hydroxylation, de-alkylation, or cleavage of this ring.

References

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). A selective spectrophotometric method for determination of rosoxacin antibiotic using sodium nitroprusside as a chromogenic reagent. PubMed. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharma Focus America. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

  • Evaluating the Biodegradation of Veterinary Antibiotics Using Kinetics Model and Response Surface Methodology. (2022, August 24). MDPI. [Link]

  • Hydrolysis of antibiotics under different pH conditions. (n.d.). ResearchGate. [Link]

  • A selective spectrophotometric method for determination of rosoxacin antibiotic using sodium nitroprusside as a chromogenic reagent | Request PDF. (n.d.). ResearchGate. [Link]

  • Rosoxacin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Forced degradation studies | Download Table. (n.d.). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC ANALYTICAL METHOD FOR OZENOXACIN: FORCED DEGRADATION STUDIES. (2017, December 11). IJNRD. [Link]

  • Hydrolysis in Pharmaceutical Formulations. (n.d.). ResearchGate. [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (n.d.). Frontiers. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. [Link]

  • stability indicating assay and kinetic study for norfloxacin using tlc-densitometric method. (n.d.). Semantic Scholar. [Link]

  • Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. (n.d.). PMC. [Link]

  • Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. (2017, February 22). Taylor & Francis Online. [Link]

  • stability-indicating rp-hplc method for simultaneous estimation of ozenoxacin and its. (2022, June 18). Ido Press. [Link]

  • Photodegradation of ciprofloxacin and ofloxacin antibiotics and their photo-metabolites with sunlight. (2019, February 22). OAText. [Link]

  • Degradation of norfloxacin by thermally activated persulfate: kinetics, optimization and pathways. (2025, November 13). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD OF OFLOXACIN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. (n.d.). Semantic Scholar. [Link]

  • Photocatalytic degradation of ciprofloxacin and metformin in a continuous-flow tubular reactor. (2025, April 4). RSC Publishing. [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Semantic Scholar. [Link]

  • Photodegradation of Ciprofloxacin and Levofloxacin by Au@ZnONPs-MoS2-rGO Nanocomposites. (2023, March 7). MDPI. [Link]

  • Photocatalytic Degradation of Ciprofloxacin by UV Light Using N-Doped TiO2 in Suspension and Coated Forms. (2022, December 18). MDPI. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 6). MDPI. [Link]

  • Degradation kinetics of the new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution. (1995, June). PubMed. [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. (n.d.). Washington State University Research Exchange. [Link]

  • Analytical CHEMISTRY. (n.d.). TSI Journals. [Link]

  • (PDF) Stability indicating assay and kinetic study for norfloxacin using TLC-densitometric method. (2013, January 10). ResearchGate. [Link]

  • (PDF) Photodegradation of Levofloxacin in Aqueous and Organic Solvents: A Kinetic Study. (2025, August 9). ResearchGate. [Link]

  • A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate: SCXRD Structure Determination, Solid Characterization, Water Stability, Solubility, and Dissolution Study. (2020, April 28). MDPI. [Link]

  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (2024, May 1). JURNAL FARMASI DAN ILMU KEFARMASIAN INDONESIA. [Link]

Sources

Challenges in formulating Rosoxacin Hemisulfate for veterinary applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the formulation, stability, and delivery challenges of Rosoxacin Hemisulfate for veterinary applications. This content is structured for pharmaceutical scientists and formulation engineers.[1]

Topic: Challenges in formulating Rosoxacin Hemisulfate for veterinary applications Role: Senior Application Scientist Status: Operational

Executive Technical Summary

Rosoxacin Hemisulfate (a pyridyl-quinolone antibiotic) presents a distinct set of physicochemical challenges compared to modern fluoroquinolones. While the hemisulfate salt form is engineered to improve aqueous solubility over the base, it introduces specific issues regarding pH-dependent precipitation , ionic compatibility , and photostability .

In veterinary applications, these challenges are compounded by the need for high-concentration injectables (for large animals) or palatable oral dosage forms (for companion animals).[2] This guide synthesizes troubleshooting protocols based on the zwitterionic nature of the quinolone core and the acidic nature of the sulfate counter-ion.

Critical Troubleshooting: Solubility & Precipitation

Q: Why does Rosoxacin Hemisulfate precipitate from my aqueous formulation after pH adjustment?

Diagnosis: You are likely hitting the Isoelectric Point (pI) of the molecule. Rosoxacin is amphoteric (zwitterionic).[1] It has a basic pyridyl/amine center and an acidic carboxylic group.[1]

  • Mechanism: The hemisulfate salt provides an acidic pH initially, ensuring solubility via the protonated cationic species. If you adjust the pH upward (towards pH 6.0–7.[1]5) to reduce tissue irritation, the molecule approaches its zwitterionic form (net neutral charge), where solubility is at its nadir (minimum).

Corrective Protocol:

  • Map the Solubility Curve: Do not target pH 6.5–7.5. Formulate either below pH 5.0 (cationic dominance) or above pH 9.0 (anionic dominance), though the latter is less physiologically desirable.[1]

  • Cosolvent Strategy: If physiological pH is mandatory, you must lower the dielectric constant of the solvent system.

    • Recommendation: Use PEG-400 (10-20%) or Propylene Glycol .[1] This disrupts the crystal lattice energy of the zwitterion.

Visualization: Solubility vs. pH Profile

SolubilityProfile cluster_0 pH-Dependent Solubility States Acid pH < 5.0 (Cationic Form) High Solubility Neutral pH 6.0 - 7.5 (Zwitterionic Form) PRECIPITATION ZONE Acid->Neutral Deprotonation of Pyridyl N Base pH > 8.5 (Anionic Form) Moderate Solubility Neutral->Base Ionization of Carboxyl Group

Caption: Figure 1.[1] The U-shaped solubility profile of Rosoxacin.[1] The "Precipitation Zone" corresponds to the zwitterionic state where net charge is zero.

Stability & Degradation Issues

Q: We are observing a color shift (yellow to brown) in our oral solution. Is this oxidation?

Diagnosis: While oxidation is possible, the primary culprit for quinolones is Photodegradation .[1] The quinolone ring is highly susceptible to UV light (320–400 nm), leading to the formation of reactive oxygen species (ROS) and subsequent polymerization or cleavage.

Troubleshooting Steps:

  • Light Stress Test: Expose a sample to 1.2 million lux hours (ICH Q1B standard). If the degradation profile matches your observation, it is photolysis.[1]

  • Chelation Check: If the solution contains trace metal ions (Fe³⁺, Cu²⁺) from excipients or water sources, they catalyze oxidative degradation.[1]

Stabilization Protocol:

  • Primary: Amber glass or opaque HDPE packaging is non-negotiable.[1]

  • Secondary: Add an antioxidant if metal catalysis is suspected.[1] Sodium Metabisulfite (0.1%) is effective for acidic solutions (pH < 5.0).[1]

  • Tertiary: Use a chelating agent like EDTA (0.01%) to sequester trace metals that catalyze the reaction.[1]

Veterinary Delivery: Bioavailability & Palatability

Q: The oral bioavailability in ruminants is significantly lower than in monogastrics.[3] Why?

Diagnosis: This is a classic Chelation Interaction .[1] Veterinary feed is high in divalent and trivalent cations (Ca²⁺ in milk/feed, Mg²⁺, Al³⁺).[1]

  • Mechanism: The 3-carboxyl and 4-keto groups of Rosoxacin form stable, insoluble chelate complexes with metal ions.[1] These complexes cannot be absorbed across the gut wall.[1]

Corrective Protocol:

  • Feed Spacing: Administer Rosoxacin Hemisulfate at least 2 hours before or 4 hours after feeding.

  • Formulation Adjustment: Incorporate acidifiers (e.g., Citric Acid) in the formulation. This lowers the local micro-environmental pH in the gut, which can destabilize the chelate complex and release free drug.

Data Summary: Cation Interference

Cation SourceInteraction RiskImpact on AUC (Area Under Curve)Mitigation Strategy
Calcium (Ca²⁺) High (Milk replacers)↓ 40–60%Avoid co-administration with dairy.[1]
Magnesium (Mg²⁺) Moderate (Antacids)↓ 30–50%Use EDTA in liquid formulations.[1]
Iron (Fe²⁺/Fe³⁺) High (Supplements)↓ 50–70%Separate dosing by 4 hours.[1]

Analytical Troubleshooting (HPLC)

Q: We see severe peak tailing during HPLC analysis of the Hemisulfate salt.

Diagnosis: Residual silanols on the silica column packing interact with the basic nitrogen (pyridyl/piperazinyl moiety) of Rosoxacin. This is exacerbated by the low pH of the mobile phase often used for the hemisulfate salt.

Optimization Guide:

  • Column Selection: Switch to a "Base-Deactivated" (BDS) or hybrid particle column (e.g., C18 with embedded polar groups) that shields silanols.[1]

  • Mobile Phase Modifier: You must use an ion-pairing agent or a silanol blocker.[1]

    • Standard:Triethylamine (TEA) 0.5% in the buffer.

    • Advanced:Trifluoroacetic acid (TFA) 0.1% helps sharpen peaks but may suppress MS signals.[1]

  • Temperature: Run the column at 40°C . Higher temperature improves mass transfer and reduces secondary interactions.[1]

Advanced Formulation Logic

The "Hemisulfate" Factor: Why use the hemisulfate? The sulfate salt is chosen to drive solubility.[1] However, in suspension formulations, you must be wary of Ostwald Ripening . If the particle size distribution is wide, the small particles will dissolve and redeposit on larger crystals, causing cake formation.

Stabilization Workflow:

FormulationWorkflow Start Rosoxacin Hemisulfate Raw Material SolubilityCheck Check Aqueous Solubility (Target > 10 mg/mL?) Start->SolubilityCheck Decision1 Soluble? SolubilityCheck->Decision1 PathA Liquid Solution (Injectable/Oral) Decision1->PathA Yes PathB Suspension (Oral/IM) Decision1->PathB No StepA1 Add Buffer (Citrate/Acetate) Maintain pH < 5.0 PathA->StepA1 StepB1 Micronization (d90 < 10µm) PathB->StepB1 StepA2 Add Antioxidant (Metabisulfite) StepA1->StepA2 Final Final Stable Formulation StepA2->Final StepB2 Viscosity Modifiers (Xanthan/HPMC) StepB1->StepB2 StepB2->Final

Caption: Figure 2. Decision logic for processing Rosoxacin Hemisulfate based on solubility requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287180, Rosoxacin. Retrieved from [Link]

  • Papich, M. G. (2016). Saunders Handbook of Veterinary Drugs: Small and Large Animal.[1] Elsevier Health Sciences.[1] (Context: Quinolone pharmacokinetics and chelation interactions).

  • Merck Veterinary Manual. Quinolones, Including Fluoroquinolones, for Use in Animals. Retrieved from [Link]

  • Gowda, B. et al. (2014). Pharmaceutical Perspectives of Quinolones: A Review.[1] Journal of Chemical and Pharmaceutical Research. (Context: Photostability and pH-solubility profiles of quinolone class antibiotics).

Sources

Minimizing Rosoxacin Hemisulfate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and solubility challenges associated with Rosoxacin Hemisulfate , a synthetic quinolone antibiotic. This guide focuses on the physicochemical mechanisms driving precipitation—specifically the interplay between zwitterionic properties, solvent choice, and pH shifts—to provide reproducible, self-validating protocols.[1]

Core Mechanism: Why Rosoxacin Precipitates

Rosoxacin is a zwitterionic fluoroquinolone .[1] Its solubility is dictated by a U-shaped pH-solubility profile.[1][2]

  • The Trap: The hemisulfate salt form is designed to be soluble by keeping the molecule protonated (cationic) in an acidic state.

  • The Crash: When you dilute an acidic stock into a neutral buffer (like PBS or culture media at pH 7.4), you force the molecule toward its Isoelectric Point (pI) . At the pI, the net charge is zero, and solubility drops by orders of magnitude, causing immediate crystal nucleation.[1]

Solubility Logic Flow

The following diagram illustrates the mechanistic pathway of precipitation during experimental workflows.

RosoxacinSolubility Stock Stock Solution (Hemisulfate Salt) High Solubility Dilution Dilution into Media (pH 7.2 - 7.4) Stock->Dilution Added to Buffer Deprotonation Rapid Deprotonation (Loss of Charge) Dilution->Deprotonation Buffer Neutralizes Acid Isoelectric Isoelectric State (pI) Zwitterion Form Min. Solubility (~0.02 mg/mL) Deprotonation->Isoelectric pH approaches pI Precipitate Precipitation (Crystal Nucleation) Isoelectric->Precipitate Conc. > Solubility Limit

Figure 1: The "Isoelectric Trap" mechanism showing why acidic salt forms precipitate upon neutralization.

Troubleshooting Guide & FAQs

Q1: My stock solution is clear, but it clouds immediately upon adding to cell culture media. Why?

Diagnosis: This is "pH Shock."[1] You are shifting the Rosoxacin from a soluble acidic state (hemisulfate) to its insoluble neutral state (zwitterion) too rapidly. Solution:

  • Lower the Working Concentration: Ensure your final concentration is below the aqueous solubility limit of the free base (~0.02 mg/mL or ~60 µM).

  • Intermediate Dilution: Do not jump from 100% DMSO to Media. Perform a 1:10 dilution in pure water or saline first, then add that to the media.

  • Vortex While Adding: Never add the stock to a static liquid. Vortex the media while adding the stock dropwise to prevent local high-concentration "hotspots" that trigger nucleation.

Q2: What is the absolute best solvent for high-concentration stocks?

Recommendation: DMSO (Dimethyl Sulfoxide) is superior to water for primary stocks.

  • Why: Rosoxacin Hemisulfate dissolves readily in DMSO (up to ~20 mg/mL).[1] DMSO prevents the ionic interactions that lead to crystal lattice formation.

  • Alternative: If DMSO is toxic to your specific cell line, use 0.1 N NaOH or 0.1 N HCl .[1]

    • Warning: Using 0.1 N NaOH converts the hemisulfate (acid salt) to the sodium salt (basic salt), which is soluble. However, this may alter the pH of your culture media more drastically than DMSO.

Q3: Can I freeze-thaw my stock solution?

Strictly No.

  • Mechanism: As water/DMSO freezes, pure solvent crystallizes first, effectively concentrating the solute in the remaining liquid phase (cryoconcentration). This supersaturation forces Rosoxacin out of solution. Upon thawing, these micro-crystals often fail to redissolve.[1]

  • Protocol: Aliquot stocks immediately after preparation into single-use volumes (e.g., 50 µL) and store at -20°C. Discard any unused portion of a thawed aliquot.

Q4: I see a precipitate in my stored DMSO stock. Is it ruined?

Recovery Protocol:

  • Warm: Place the sealed vial in a 37°C water bath for 10–15 minutes.

  • Sonicate: Sonicate in a bath sonicator for 5 minutes.

  • Verify: Hold the vial up to a light source. If any turbidity remains, filter sterilization (0.22 µm PTFE) is required, but be aware your actual concentration is now unknown.[1] Re-making the stock is safer.

Optimized Stock Preparation Protocol

This protocol ensures a stable 10 mM stock solution.[1]

Reagents:

  • Rosoxacin Hemisulfate (MW: ~343.3 g/mol for salt; Check specific batch MW).[1]

  • Anhydrous DMSO (Cell Culture Grade).[1]

Workflow:

  • Calculate: Determine mass required.

    • Formula:

      
      [1]
      
    • Example: For 10 mL of 10 mM stock:

      
      .
      
  • Weigh: Weigh powder into a sterile amber glass vial (protect from light).

  • Solubilize: Add 50% of the calculated DMSO volume. Vortex vigorously for 30 seconds.[1]

  • Top Up: Add remaining DMSO to reach final volume.

  • Equilibrate: Allow solution to stand at room temperature for 15 minutes to ensure full solvation.

  • Aliquot: Dispense into light-protective tubes.

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent system for your assay.

SolventSelection Start Start: Select Solvent IsInVivo Is this for In Vivo use? Start->IsInVivo IsCellCulture Is this for Cell Culture? IsInVivo->IsCellCulture No InVivoYes Use Aqueous Vehicle (Saline/PEG mix) IsInVivo->InVivoYes Yes DMSO_OK Is DMSO tolerated? IsCellCulture->DMSO_OK PreSolubilize Pre-dissolve in 0.1N NaOH or HCl InVivoYes->PreSolubilize Required Step UseDMSO Use DMSO Stock (Max 0.1% final v/v) DMSO_OK->UseDMSO Yes UseAcidBase Use 0.1N HCl Stock (Check Media pH buffering) DMSO_OK->UseAcidBase No

Figure 2: Solvent selection decision tree based on experimental application.

Data Summary: Solubility Limits

Solvent SystemMax Solubility (Approx.)StabilityNotes
DMSO 20–25 mg/mLHigh (Months at -20°C)Recommended for primary stock.[1]
0.1 N NaOH ~10 mg/mLModerateConverts hemisulfate to Na-salt.[1]
0.1 N HCl ~10 mg/mLModerateMaintains acidic form; good for short term.[1]
Water (pH 7) < 0.1 mg/mLVery LowDo not use. Immediate precipitation.[1]
Ethanol < 1 mg/mLLowPoor solubility for this specific salt.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 287180, Rosoxacin.[1] Retrieved from [Link][1]

  • University of Calgary, Dept. of Chemistry. Isoelectronic Point and Solubility of Zwitterions. Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Analysis of Rosoxacin Hemisulfate and Ciprofloxacin Efficacy Against Urinary Tract Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Urinary tract infections (UTIs) represent one of the most common bacterial infections encountered in both community and hospital settings, contributing to significant morbidity and healthcare costs worldwide.[1] The cornerstone of UTI management is effective antibiotic therapy. However, the increasing prevalence of antimicrobial resistance among uropathogens presents a formidable challenge to clinicians, necessitating a careful evaluation of available therapeutic options.[2]

This guide provides an in-depth, objective comparison of two quinolone antibiotics: Rosoxacin Hemisulfate, an earlier-generation quinolone, and Ciprofloxacin, a second-generation fluoroquinolone that has long been a benchmark for treating UTIs.[3][4] We will delve into their mechanisms of action, compare their in-vitro and clinical efficacy based on available experimental data, and discuss the critical implications of emerging resistance patterns. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two agents in the context of urinary tract pathogens.

Mechanistic Overview: Targeting Bacterial DNA Replication

Both Rosoxacin and Ciprofloxacin belong to the quinolone class of antibiotics and share a fundamental mechanism of action: the disruption of bacterial DNA synthesis, which is ultimately bactericidal.[5][6] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7]

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process that relieves torsional stress during DNA replication and transcription.[6] Inhibition of DNA gyrase prevents the resealing of the DNA strand, leading to the accumulation of double-strand breaks and cell death.[5]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenation, the separation of interlinked daughter DNA strands following replication.[6] By inhibiting topoisomerase IV, quinolones prevent the segregation of newly replicated chromosomes, halting cell division.[6]

Ciprofloxacin is a potent inhibitor of both DNA gyrase and topoisomerase IV.[7] Rosoxacin also targets both enzymes, a dual-target mechanism that is advantageous as it may reduce the likelihood of resistance development; a bacterium would need to acquire simultaneous mutations in the genes encoding both enzymes to overcome the drug's effect.[6]

Comparative In-Vitro Efficacy: A Quantitative Look at Potency

The in-vitro activity of an antibiotic is a primary indicator of its potential clinical efficacy. This is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data below summarizes the comparative activity of Rosoxacin and Ciprofloxacin against key urinary tract pathogens.

An in-vitro study comparing several quinolones, including Rosoxacin and Ciprofloxacin, against 426 clinical urinary isolates found Ciprofloxacin to be the most active agent against Enterobacteriaceae species, Pseudomonas aeruginosa, and Acinetobacter calcoaceticus, with MICs of ≤ 2 mg/L.[8] The same study noted that a few strains of Escherichia coli and Klebsiella were resistant to Rosoxacin (MIC ≥ 128 mg/L).[8] Furthermore, Rosoxacin required a higher concentration (16 mg/L) to inhibit all tested Gram-positive isolates, whereas other newer quinolones were effective at ≤ 4 mg/L.[8]

Ciprofloxacin has demonstrated potent activity against Gram-negative bacteria, including most strains responsible for UTIs.[7] It is considered the most active quinolone against Pseudomonas aeruginosa.[3][9] While it has fair activity against Gram-positive bacteria, newer fluoroquinolones are generally more potent.[3][7]

Table 1: Comparative In-Vitro Activity (MIC) of Rosoxacin and Ciprofloxacin Against Urinary Pathogens

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Key Observations
Escherichia coli Rosoxacin-≥128 (some strains)[8]Resistance has been noted.[8]
Ciprofloxacin0.013 - 0.047[10][11]0.5 - >32[3][11]Potent activity, but high-level resistance is prevalent.[12][13]
Klebsiella pneumoniae Rosoxacin-≥128 (some strains)[8]Resistance has been noted.[8]
Ciprofloxacin0.094[11]≥32[11]Susceptibility has steadily decreased over time.[12]
Pseudomonas aeruginosa Rosoxacin--Less active than Ciprofloxacin.[8]
Ciprofloxacin0.19[11]0.5 - >32[3][11]Considered one of the most potent agents against this pathogen.[3][7]
Gram-Positive Cocci Rosoxacin-≤16[8]Generally less active than newer quinolones.[8]
(Staphylococci, Enterococci)Ciprofloxacin≤4[8]-Fair activity, but resistance is common, especially in Staphylococcus aureus.[3][14]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and reflects a range of reported values. Direct comparative studies for Rosoxacin are limited.

Clinical Efficacy and Therapeutic Considerations

While in-vitro data provides a foundational comparison, clinical trial outcomes are essential for determining therapeutic utility.

Ciprofloxacin has been extensively studied and has a long track record in treating UTIs.[15]

  • For uncomplicated UTIs, 3-day regimens of ciprofloxacin have shown high clinical and bacteriological cure rates, often exceeding 90%.[15][16]

  • In comparative trials for uncomplicated UTIs, ciprofloxacin has demonstrated superior bacteriologic cure rates compared to agents like trimethoprim-sulfamethoxazole (TMP-SMX) and nitrofurantoin.[4]

  • For complicated UTIs and acute pyelonephritis, ciprofloxacin has also proven to be a safe and effective treatment, often used as a standard comparator for newer antibiotics.[4][17]

Rosoxacin Hemisulfate has less extensive, publicly available clinical data specifically for UTIs compared to Ciprofloxacin. Early studies demonstrated its activity against sexually transmitted disease pathogens like Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum, supporting its potential for clinical evaluation in those infections.[18] However, large-scale, randomized controlled trials directly comparing Rosoxacin to Ciprofloxacin for the treatment of common bacterial UTIs are not readily found in recent literature.

A broader meta-analysis of quinolones for uncomplicated UTIs found that this class of drugs had significantly higher clinical and bacteriological remission rates compared to β-lactams and nitrofurantoin.[19][20] This suggests that quinolones as a group are highly effective, though individual agent potency and local resistance patterns are critical factors.[19][20]

The Challenge of Antimicrobial Resistance

The clinical utility of any antibiotic is ultimately determined by the susceptibility of the target pathogens. The widespread use—and sometimes misuse—of fluoroquinolones has led to a significant increase in resistance, a factor that heavily influences current treatment guidelines.[2]

  • Ciprofloxacin Resistance: Resistance to ciprofloxacin among uropathogens, particularly E. coli, is a global concern.[12][13] In many regions, resistance rates are high enough to preclude its use as a first-line empirical therapy for uncomplicated UTIs.[15] The Infectious Diseases Society of America (IDSA) recommends against the use of fluoroquinolones as first-line agents for acute uncomplicated cystitis due to concerns about "collateral damage," including the promotion of resistance.[15]

  • Rosoxacin Resistance: While data is less abundant, resistance to Rosoxacin in key uropathogens like E. coli and Klebsiella has been documented.[8]

The Mutant Prevention Concentration (MPC) is a pharmacodynamic parameter that measures an antibiotic's ability to block the growth of the least susceptible, single-step resistant mutants. Studies on ciprofloxacin have shown that concentrations much higher than the MIC are needed to prevent the emergence of resistant strains of E. coli and K. pneumoniae, which may help explain some treatment failures even when the initial isolate is deemed "susceptible."[21]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

To ensure scientific integrity and reproducibility, antimicrobial susceptibility testing must follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[22][23] Below is a detailed methodology for the broth microdilution method, a standard for determining MIC values.

Protocol: Broth Microdilution for MIC Determination (CLSI M07 Standard)

  • Bacterial Isolate Preparation: a. Select 3-5 well-isolated colonies of the uropathogen from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series: a. Prepare serial two-fold dilutions of Rosoxacin Hemisulfate and Ciprofloxacin in CAMHB in a 96-well microtiter plate. The concentration range should span the expected MIC of the organism. b. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the antibiotic dilutions and the positive control well) with the prepared bacterial suspension. b. The final volume in each well is typically 100 µL. c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most common uropathogens.

  • Reading and Interpretation: a. After incubation, examine the plates for bacterial growth (indicated by turbidity). b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth. c. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to the established clinical breakpoints published in CLSI M100 documents.[24]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Isolate 1. Select Bacterial Colonies Suspension 2. Create Saline Suspension Isolate->Suspension McFarland 3. Standardize to 0.5 McFarland Suspension->McFarland Inoculum 4. Prepare Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculate 6. Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Plate 5. Prepare Serial Antibiotic Dilutions in 96-Well Plate Plate->Inoculate Incubate 7. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 8. Read for Visible Growth (Turbidity) Incubate->Read Determine_MIC 9. Determine MIC Value Read->Determine_MIC Interpret 10. Interpret S/I/R using CLSI Breakpoints Determine_MIC->Interpret

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion and Future Outlook

The comparison between Rosoxacin Hemisulfate and Ciprofloxacin for treating urinary tract pathogens highlights the evolution of quinolone antibiotics and the persistent challenge of antimicrobial resistance.

  • Ciprofloxacin remains a highly potent fluoroquinolone against a broad spectrum of uropathogens in-vitro, particularly Gram-negative organisms like P. aeruginosa.[3][8] Its well-documented clinical efficacy has made it a cornerstone of UTI therapy for decades.[4] However, its utility for empirical treatment has been significantly eroded by the global rise in resistance.[12][13]

  • Rosoxacin Hemisulfate , an earlier-generation quinolone, demonstrates in-vitro activity but appears less potent than Ciprofloxacin against key uropathogens based on the available comparative data.[8] A lack of recent, extensive clinical trials makes it difficult to ascertain its current place in therapy for UTIs amidst widespread fluoroquinolone resistance.

For drug development professionals and researchers, this comparison underscores a critical need. While developing novel antimicrobials is paramount, re-evaluating older agents with different resistance profiles could offer alternative strategies. However, for any agent to be considered, comprehensive modern surveillance data and robust clinical trials are non-negotiable. The decision to use any quinolone for UTI treatment must now be guided by local antimicrobial susceptibility data and a commitment to antimicrobial stewardship to preserve the efficacy of this important antibiotic class for future use.

References

  • Cai, Y., et al. (2022). Efficacy and safety of quinolones vs.
  • Afriyie, D. K., et al. (2018). Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study. Pan African Medical Journal.
  • Zhang, Y., et al. (2021). Levofloxacin Versus Ciprofloxacin in the Treatment of Urinary Tract Infections: Evidence-Based Analysis. Frontiers in Pharmacology.
  • Cai, Y., et al. (2025). Efficacy and safety of quinolones vs. other antimicrobials for the treatment of uncomplicated urinary tract infections in adults: a systematic review and meta-analysis.
  • Dr.Oracle. (2025). What is the best quinolone (fluoroquinolone) for treating an uncomplicated urinary tract infection (UTI)?. Dr.Oracle.
  • Unknown Author. (n.d.). Comparative effectiveness of oral antibiotic regimens for urinary tract infections in outpatients: a systematic review. International Journal of Basic & Clinical Pharmacology.
  • Urology Textbook. (n.d.).
  • Patsnap Synapse. (2024). What is the mechanism of Rosoxacin?.
  • Degener, J. E., et al. (n.d.). In vitro activities of ciprofloxacin, ofloxacin, norfloxacin and rosoxacin compared with cinoxacin and trimethoprim. PubMed.
  • Tadesse, E., et al. (n.d.). Antimicrobial susceptibility and resistance profiling of uropathogens to Fosfomycin and Ciprofloxacin in patients visiting terti.
  • Portnoy, Y. D., et al. (n.d.). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed.
  • Grillon, A., et al. (2016).
  • Afriyie, D. K., et al. (2018).
  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
  • Dobson, R. A., et al. (n.d.).
  • EUCAST. (2026). MIC distributions for Ciprofloxacin. EUCAST.
  • Unknown Author. (n.d.). Isolated Uropathogens and Their Resistance Patterns to Ciprofloxacin...
  • Pathnostics. (2025).
  • Sualiman, M. I., et al. (2019). Effects of ciprofloxacin concentrations on the resistance of uropathogen Escherichia coli: in vitro kinetics and. Semantic Scholar.
  • Kromann-Andersen, B., et al. (1986). Clinical evaluation of ofloxacin versus ciprofloxacin in complicated urinary tract infections. Infection.
  • Streamline Scientific. (2025). Enhanced PCR Reporting Service Applies CLSI Guidelines to UTI Results. CLP.
  • Wikipedia. (n.d.). Ciprofloxacin. Wikipedia.
  • Daoud, Z., et al. (n.d.). Mutant prevention concentrations of ciprofloxacin against urinary isolates of Escherichia coli and Klebsiella pneumoniae. SciSpace.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • Lebel, M. (n.d.). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. PubMed.
  • Goldstein, E. J., et al. (1987). Ciprofloxacin Versus Cinoxacin in Therapy of Urinary Tract Infections. A Randomized, Double-Blind Trial. PubMed.
  • Lebel, M. (1988). Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. Semantic Scholar.
  • IDSA. (2024).
  • Khan, A. U., et al. (2022).
  • Clinician.com. (n.d.). Urinary Tract Infection: Risk Stratification, Clinical Evaluation, and Evidence-Based Antibiotic Therapy, Part II. Clinician.com.
  • Rastegar Lari, A., et al. (2015). Comparison of 3-day and 7-day ciprofloxacin regimen for the treatment of uncomplicated urinary tract infection in women: A randomized double-blind clinical trial.
  • Naber, K. G., et al. (n.d.).
  • Unknown Author. (2025). [In vitro activity of prulifloxacin, levofloxacin and ciprofloxacin against urinary pathogens].
  • Zhang, X., et al. (2019).
  • Buntoro, A., et al. (2019). In vitro resistance pattern of urinary tract infections-causing bacteria to ampicillin and ciprofloxacin. MedCrave online.
  • Yi, X., et al. (2025).
  • Merheb, M., et al. (n.d.). Antimicrobial Susceptibilities and Laboratory Profiles of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis Isolates as Agents of Urinary Tract Infection in Lebanon: Paving the Way for Better Diagnostics. PMC.
  • Unknown Author. (n.d.). MIC values and classification of antibiotic susceptibility according to...
  • Farajnia, S., et al. (n.d.). Antimicrobial susceptibility patterns of community-acquired uropathogens in Tehran, Iran. The Journal of Infection in Developing Countries.
  • Laza, V., et al. (2020).

Sources

Comparative Guide: Cross-Resistance Profiles of Rosoxacin Hemisulfate vs. Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance between Rosoxacin Hemisulfate and other quinolone antibiotics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rosoxacin hemisulfate (also known as acrosoxacin) is a pyridyl-quinoline antibiotic.[1] Historically significant for the treatment of Neisseria gonorrhoeae and urinary tract infections, it occupies a unique transitional space in the quinolone class. Unlike first-generation agents (e.g., nalidixic acid), it possesses extended Gram-negative activity; yet, lacking the C-6 fluorine atom, it falls short of the potency exhibited by second-generation fluoroquinolones (e.g., ciprofloxacin).

For drug development professionals, Rosoxacin is a critical "probe compound." Its cross-resistance profile is incomplete regarding fluoroquinolones. While ciprofloxacin-resistant strains are almost universally resistant to Rosoxacin, Rosoxacin-resistant strains may retain susceptibility to ciprofloxacin, albeit with elevated Minimum Inhibitory Concentrations (MICs). This guide details the mechanistic basis of this hierarchy and provides protocols for utilizing Rosoxacin to detect low-level resistance mutations.

Chemical & Mechanistic Foundation: The Structural Divergence

To understand cross-resistance, one must first analyze the Structure-Activity Relationship (SAR).

  • Rosoxacin (Non-Fluorinated): Contains a pyridyl group at position 7 but lacks a fluorine at position 6.[1]

  • Ciprofloxacin/Levofloxacin (Fluorinated): Contain a fluorine atom at position 6 and a piperazinyl ring at position 7.

The C-6 fluorine atom in fluoroquinolones significantly enhances DNA gyrase binding affinity and cell wall penetration. Because Rosoxacin lacks this anchor, its binding is less stable. Consequently, first-step mutations in the Quinolone Resistance-Determining Region (QRDR) of gyrA (e.g., Ser83Leu in E. coli) are often sufficient to render bacteria resistant to Rosoxacin, whereas Ciprofloxacin may still inhibit these mutants due to its higher intrinsic affinity.

Mechanisms of Cross-Resistance[2][3]

Cross-resistance between Rosoxacin and other quinolones is driven primarily by target site modification and efflux pump overexpression.

A. Target Site Modification (GyrA/ParC)
  • Nalidixic Acid & Rosoxacin: High cross-resistance. A single point mutation in gyrA often confers resistance to both.

  • Rosoxacin & Ciprofloxacin: Asymmetrical cross-resistance.

    • Scenario 1 (Wild Type): Susceptible to both.[2]

    • Scenario 2 (Single Mutation): Resistant to Rosoxacin; Reduced susceptibility to Ciprofloxacin (MIC increases but may remain within "susceptible" clinical breakpoints).

    • Scenario 3 (Double Mutation): Resistant to both.

B. Efflux Pumps

Rosoxacin is a substrate for many of the same efflux pumps (e.g., AcrAB-TolC in Enterobacteriaceae) as fluoroquinolones. However, because Rosoxacin has lower intrinsic potency, minor upregulation of efflux pumps affects its efficacy more drastically than it affects highly potent agents like Ciprofloxacin.

Visualization: The Resistance Hierarchy

The following diagram illustrates the molecular logic dictating why Rosoxacin resistance often precedes fluoroquinolone resistance.

ResistanceHierarchy cluster_legend Mechanism Note WildType Wild Type Bacteria (Susceptible) Mutation1 First-Step Mutation (gyrA Ser83 or parC) WildType->Mutation1 Drug Pressure Mutation2 Second-Step Mutation (gyrA Asp87 + parC) Mutation1->Mutation2 Continued Exposure Outcome1 Rosoxacin: Resistant Nalidixic Acid: Resistant Cipro: Susceptible (Elevated MIC) Mutation1->Outcome1 Outcome2 Rosoxacin: High-Level Resistant Cipro: Resistant Mutation2->Outcome2 Note Rosoxacin lacks C-6 Fluorine, making it sensitive to single-step mutations. Outcome1->Note

Caption: Hierarchy of quinolone resistance. Rosoxacin resistance serves as an early indicator of gyrA mutations before full fluoroquinolone resistance develops.

Comparative Performance Data

The table below synthesizes comparative MIC data. Note the dramatic shift in Rosoxacin MICs in Ciprofloxacin-resistant strains.

Table 1: Comparative MIC Profiles (µg/mL)

OrganismPhenotypeRosoxacinNalidixic AcidCiprofloxacinInterpretation
N.[2] gonorrhoeae Wild Type0.03 - 0.060.5 - 1.00.004 - 0.008Rosoxacin is highly potent against WT.
Penicillinase (+)0.061.00.008Rosoxacin retains activity (no cross-resistance with beta-lactams).
GyrA Mutant> 1.0> 320.12 - 0.5Partial Cross-Resistance. Rosoxacin efficacy is lost; Cipro is compromised but active.
S. aureus (MRSA) Cipro-Susceptible0.5 - 1.0> 320.5Rosoxacin has moderate anti-Staph activity.
Cipro-Resistant> 256> 512> 16Complete Cross-Resistance.
E. coli Wild Type0.25 - 1.02.0 - 4.00.015Rosoxacin is less potent than Cipro.
Single Mutant16 - 32> 640.25Rosoxacin acts as a selector for first-step mutants.

Data synthesized from historical efficacy studies (see References 1, 3, 5).

Experimental Protocol: Cross-Resistance Profiling

Objective: To determine if a bacterial isolate exhibits specific resistance to Rosoxacin or class-wide quinolone cross-resistance.

Reagents & Equipment
  • Antibiotics: Rosoxacin Hemisulfate (Reference Standard), Ciprofloxacin HCl, Nalidixic Acid.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical:

    
     and 
    
    
    
    levels must be standardized as they affect quinolone uptake.
  • Solvent: 0.1 N NaOH (for dissolving Rosoxacin and Nalidixic acid); Water (for Ciprofloxacin).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Rosoxacin Hemisulfate in minimal 0.1 N NaOH, then dilute with sterile water to 1024 µg/mL.

    • Prepare serial 2-fold dilutions in CAMHB (Range: 0.015 to 256 µg/mL).

  • Inoculum Prep:

    • Prepare a 0.5 McFarland suspension of the test isolate.

    • Dilute 1:100 in CAMHB to achieve

      
       CFU/mL.
      
  • Plate Setup (The "Triad" Method):

    • To accurately map cross-resistance, you must run three parallel plates:

      • Plate A: Nalidixic Acid (Tests for broad non-fluorinated resistance).[3]

      • Plate B: Rosoxacin (Tests for intermediate resistance/pyridyl-specific efflux).

      • Plate C: Ciprofloxacin (Tests for high-level fluoroquinolone resistance).

  • Incubation & Readout:

    • Incubate at 35°C for 16-20 hours.

    • Validating the System: E. coli ATCC 25922 must be used as a quality control. Expected Rosoxacin MIC: 0.25 - 1.0 µg/mL.

Workflow Visualization

ProtocolWorkflow cluster_plates Parallel MIC Determination Isolate Clinical Isolate Prep 0.5 McFarland Suspension Isolate->Prep PlateA Plate A: Nalidixic Acid Prep->PlateA PlateB Plate B: Rosoxacin Prep->PlateB PlateC Plate C: Ciprofloxacin Prep->PlateC Analysis Data Synthesis (Calculate Ratios) PlateA->Analysis PlateB->Analysis PlateC->Analysis Result Phenotype Classification Analysis->Result

Caption: The "Triad" experimental design ensures differentiation between first-step and multi-step resistance mechanisms.

Implications for Drug Development[2][6]

Why utilize Rosoxacin in modern research when newer quinolones exist?

  • Mutant Selection Window (MSW) Studies: Rosoxacin has a wider MSW than ciprofloxacin. It is an excellent tool for experimentally forcing gyrA mutations in wild-type populations to study the evolution of resistance.

  • Efflux Pump Characterization: Because Rosoxacin is less lipophilic than some newer fluoroquinolones, it can be used to differentially profile efflux pump activity when compared against highly lipophilic agents like Sparfloxacin.

  • Gonococcal Surveillance: With N. gonorrhoeae developing resistance to Ceftriaxone, revisiting the SAR of pyridyl-quinolones (like Rosoxacin) may offer structural clues for designing non-fluorinated inhibitors that bypass specific fluoroquinolone-resistance mechanisms.

References

  • Dobson, R. A., et al. (1980).[4] "In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum."[4][5][6] Antimicrobial Agents and Chemotherapy.[3][7][8][9]

  • Wolfson, J. S., & Hooper, D. C. (1985). "The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro." Antimicrobial Agents and Chemotherapy.[3][7][8][9]

  • Mapikar, M. B., et al. (1989). "Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus."[8][10] Antimicrobial Agents and Chemotherapy.[3][7][8][9]

  • Barry, A. L., & Jones, R. N. (1984).[7] "Cross-resistance among cinoxacin, ciprofloxacin, DJ-6783, enoxacin, nalidixic acid, norfloxacin, and oxolinic acid after in vitro selection of resistant populations."[7][11] Antimicrobial Agents and Chemotherapy.[3][7][8][9]

  • Patsnap Synapse. (2024). "Rosoxacin Mechanism of Action and Drug Profile."

Sources

Comparative Validation Guide: Rosoxacin Hemisulfate Quantification in Feed

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rosoxacin Hemisulfate (a synthetic non-fluorinated quinolone) presents unique challenges in feed analysis due to its amphoteric nature and tendency to chelate with polyvalent cations (


, 

) abundant in animal feed. While LC-MS/MS offers superior sensitivity, it is often cost-prohibitive for routine mill-level quality control.

This guide validates a robust HPLC-UV method optimized for feed matrices. It provides a direct comparison against alternative methodologies and details a self-validating extraction protocol that mitigates matrix interference.

Part 1: Method Comparison Matrix

For routine feed analysis, the choice of method balances sensitivity, cost, and throughput. The following table compares the validated HPLC-UV method against industry alternatives.

FeatureHPLC-UV (Recommended) LC-MS/MS Microbiological Assay
Primary Use Case Routine QC, Compliance TestingTrace Residue ConfirmationBroad Spectrum Screening
Sensitivity (LOD) Moderate (

mg/kg)
High (

mg/kg)
Low (

mg/kg)
Selectivity High (with optimized column)Very High (Mass spec fingerprint)Low (Cross-reactivity common)
Matrix Tolerance Moderate (Requires cleanup)Low (Susceptible to ion suppression)High
Cost per Sample

(Moderate)

(High)
$ (Low)
Turnaround Time 4–6 Hours24+ Hours18–24 Hours

Verdict: For determining Rosoxacin levels in medicated feed (typically 10–50 ppm range), HPLC-UV is the most cost-effective and robust solution. LC-MS/MS is overkill for dosage verification but essential for residue analysis in tissue.

Part 2: The Scientific Challenge (Matrix Interference)

The Chelation Trap

Feed matrices are rich in minerals. Rosoxacin contains a


-keto carboxylic acid moiety that forms stable chelates with divalent cations (

,

,

).
  • The Problem: Standard organic extraction (e.g., pure Methanol) fails to break these bonds, resulting in low recovery (<60%).

  • The Solution: The extraction solvent must contain a strong acid or a competing chelator (EDTA) to liberate the drug.

The Hemisulfate Factor

Rosoxacin is administered as a hemisulfate salt to improve solubility. However, in the high-pH environment of the intestine (or certain buffers), it can precipitate. The analytical method must maintain an acidic pH (< 4.0) throughout extraction and chromatography to keep the drug in its ionized, soluble form and prevent peak tailing.

Part 3: Optimized Validation Protocol

Reagents & Equipment
  • Standard: Rosoxacin Hemisulfate (purity >98%).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

    
    .
    
  • Mobile Phase:

    • Solvent A: 0.05M Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid) + 0.1% Triethylamine (TEA).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Note: TEA is critical to mask silanol groups and prevent peak tailing of the basic pyridyl group.

  • Detection: UV at 278 nm (Primary) and 320 nm (Secondary confirmation).

Extraction Workflow (The "Self-Validating" System)

This workflow incorporates a "stop-check" logic. If the filtrate is cloudy, the chelation breaking step failed.

ExtractionWorkflow cluster_legend Critical Control Point: Acid ensures Chelate Breaking Start Weigh 5.0g Feed Sample AddSolvent Add 50mL Extraction Solvent (Acetonitrile : 0.1M HCl, 70:30 v/v) Start->AddSolvent Shake Mechanical Shake (30 mins, High Speed) AddSolvent->Shake Centrifuge Centrifuge (4000 rpm, 10 mins) Shake->Centrifuge Check Is Supernatant Clear? Centrifuge->Check Filter Filter Supernatant (0.45 µm PTFE Syringe Filter) Check->Filter Yes ReExtract Re-centrifuge or Add 10% more acid Check->ReExtract No Dilute Dilute with Mobile Phase A (1:1 ratio to match initial gradient) Filter->Dilute Inject HPLC Injection (20 µL) Dilute->Inject ReExtract->Centrifuge

Figure 1: Optimized Extraction Workflow for Rosoxacin in Feed.

Part 4: Validation Data (Experimental Evidence)

The following data represents typical performance metrics for this protocol when validated against AOAC/ICH guidelines.

Linearity & Range
  • Range:

    
    
    
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    [1]
Accuracy (Recovery Studies)

Recovery was tested by spiking blank feed (corn/soy matrix) at three levels. The acid-acetonitrile extraction demonstrates superior recovery compared to methanol alone.

Spike Level (mg/kg)Methanol Extraction (Recovery %)Acid-ACN Extraction (Recovery %) RSD (%)Status
10.0 (Low)62.4%92.5% 4.1Pass
50.0 (Target)65.1%98.2% 2.8Pass
100.0 (High)68.8%99.1% 1.5Pass
Precision (Repeatability)
  • Intra-day Precision (n=6): 1.8% RSD

  • Inter-day Precision (3 days): 3.2% RSD

  • LOD (Limit of Detection):

    
     mg/kg
    
  • LOQ (Limit of Quantification):

    
     mg/kg
    

Part 5: Troubleshooting & Decision Logic

Use this logic flow to diagnose common chromatographic issues associated with Rosoxacin analysis.

Troubleshooting Issue Identify Issue Tailing Peak Tailing (>1.5) Issue->Tailing LowRec Low Recovery (<80%) Issue->LowRec Ghost Ghost Peaks Issue->Ghost Sol1 Add 0.1% TEA to Mobile Phase Check pH < 3.0 Tailing->Sol1 Sol2 Increase Acid conc. in extraction Check grinding fineness LowRec->Sol2 Sol3 Extend run time (Late eluting feed matrix) Ghost->Sol3

Figure 2: Troubleshooting Decision Matrix.

Critical Notes on Stoichiometry

When preparing standards, account for the hemisulfate salt.

  • Molecular Weight (Base): 294.3 g/mol

  • Molecular Weight (Hemisulfate): ~343.3 g/mol

  • Correction Factor: Multiply the weighed mass of Hemisulfate by 0.857 to obtain the equivalent mass of Rosoxacin base.

References

  • Journal of Food and Drug Analysis. (2025). Simultaneous determination of quinolones in livestock and marine products by high performance liquid chromatography.2

  • National Institutes of Health (PubChem). (n.d.). Rosoxacin Compound Summary: Solubility and Chemical Properties.[3]4

  • ResearchGate. (2021). Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction Protocol.5[6][7][2]

  • Agilent Technologies. (2014). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120 Column.8

  • Current Research on Biosciences and Biotechnology. (2024). High performance liquid chromatography assessment of antibiotic residues in poultry and fish feeds in Bangladesh.9

Sources

A Comparative Guide to the Efficacy of Rosoxacin Hemisulfate in Penicillin-Resistant Neisseria gonorrhoeae Strains

Author: BenchChem Technical Support Team. Date: February 2026

The emergence and spread of antimicrobial resistance in Neisseria gonorrhoeae, the causative agent of gonorrhea, represents a significant global public health challenge.[1][2] Historically, penicillin was a cornerstone of gonorrhea treatment; however, widespread resistance has rendered it largely ineffective in many parts of the world.[3][4][5] This guide provides a detailed technical comparison of Rosoxacin Hemisulfate, a quinolone antibiotic, and its efficacy against penicillin-resistant N. gonorrhoeae (PRNG) strains, offering insights for researchers, scientists, and drug development professionals.

The Challenge of Penicillin Resistance in Neisseria gonorrhoeae

The decline in penicillin's efficacy against N. gonorrhoeae is primarily attributed to two key mechanisms of resistance:

  • Penicillinase-Producing Neisseria gonorrhoeae (PPNG): These strains have acquired plasmids that carry the gene for β-lactamase, an enzyme that hydrolyzes the β-lactam ring of penicillin, inactivating the antibiotic.[3][6][7]

  • Chromosomally-Mediated Resistance (CMRNG): This form of resistance arises from stepwise mutations in the bacterial chromosome.[3][8] These mutations can alter the structure of penicillin-binding proteins (PBPs), the primary targets of penicillin, reducing the drug's binding affinity.[1][7] Additionally, mutations can lead to decreased permeability of the bacterial cell wall to the antibiotic or an increase in the activity of efflux pumps that actively remove penicillin from the cell.[1][3]

The high capacity of N. gonorrhoeae for horizontal gene transfer has facilitated the rapid dissemination of these resistance mechanisms, necessitating the exploration of alternative antimicrobial agents with different modes of action.[3]

Contrasting Mechanisms of Action: Penicillin vs. Rosoxacin

The effectiveness of rosoxacin against penicillin-resistant strains lies in its fundamentally different cellular target.

Penicillin: Inhibition of Cell Wall Synthesis

Penicillin and other β-lactam antibiotics act by inhibiting the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) involved in the final steps of peptidoglycan synthesis.[6] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity. By interfering with this process, penicillin weakens the cell wall, leading to cell lysis and bacterial death.

cluster_bacterial_cell Bacterial Cell cluster_penicillin_action Penicillin Action Peptidoglycan Precursors Peptidoglycan Precursors Transpeptidase (PBP) Transpeptidase (PBP) Peptidoglycan Precursors->Transpeptidase (PBP) bind to Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase (PBP)->Cross-linked Peptidoglycan catalyzes formation of Inhibited Cell Wall Synthesis Inhibited Cell Wall Synthesis Stable Cell Wall Stable Cell Wall Cross-linked Peptidoglycan->Stable Cell Wall Bacterial Survival Bacterial Survival Stable Cell Wall->Bacterial Survival Penicillin Penicillin Penicillin->Transpeptidase (PBP) inhibits Cell Lysis Cell Lysis Inhibited Cell Wall Synthesis->Cell Lysis leads to Bacterial Death Bacterial Death Cell Lysis->Bacterial Death

Caption: Mechanism of Penicillin Action.

Rosoxacin: A Quinolone Targeting DNA Replication

Rosoxacin is a quinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9][10][11] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[9][10] DNA gyrase introduces negative supercoils into DNA, which is necessary to relieve torsional stress during replication, while topoisomerase IV is involved in separating newly replicated DNA strands.[10][11] By binding to and inhibiting these enzymes, rosoxacin disrupts these vital processes, leading to bacterial cell death.[10][11]

cluster_dna_replication Bacterial DNA Replication cluster_rosoxacin_action Rosoxacin Action Bacterial DNA Bacterial DNA DNA Gyrase DNA Gyrase Bacterial DNA->DNA Gyrase supercoiling Replication Fork Replication Fork DNA Gyrase->Replication Fork Inhibited Replication Inhibited Replication Topoisomerase IV Topoisomerase IV Replication Fork->Topoisomerase IV decatenation Daughter DNA Daughter DNA Topoisomerase IV->Daughter DNA Bacterial Proliferation Bacterial Proliferation Daughter DNA->Bacterial Proliferation Rosoxacin Rosoxacin Rosoxacin->DNA Gyrase inhibits Rosoxacin->Topoisomerase IV inhibits Bacterial Death Bacterial Death Inhibited Replication->Bacterial Death leads to

Caption: Mechanism of Rosoxacin Action.

Comparative Efficacy of Rosoxacin Hemisulfate

In vitro studies and clinical trials have demonstrated the potent activity of rosoxacin against N. gonorrhoeae, including strains resistant to penicillin.

In Vitro Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. A lower MIC value indicates that less drug is required to inhibit the growth of the organism. Studies have consistently shown low MICs of rosoxacin for N. gonorrhoeae, including penicillinase-producing strains.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Notes
Rosoxacin 0.03 ≤0.062 Highly active against both penicillin-sensitive and penicillinase-producing strains.[12][13][14]
Penicillin0.25 (U/mL)-For comparison against susceptible strains.[13]
Ampicillin0.125-For comparison.[13]
Tetracycline0.25-For comparison.[13]
Spectinomycin16-For comparison.[13]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

One study found that all tested beta-lactamase-producing isolates of N. gonorrhoeae were inhibited by 0.06 mg/L of rosoxacin.[15] Another study reported that 98.7% of 300 clinical isolates, including 10 penicillinase-producing strains, had a rosoxacin MIC of ≤0.062 µg/mL.[14]

Clinical Efficacy

Clinical trials have supported the in vitro findings. A single oral dose of 300 mg of rosoxacin has been shown to be effective in treating uncomplicated gonorrhea, including infections caused by penicillinase-producing strains.[16][17][18] In one study, a single 300 mg dose of rosoxacin cured all twenty-four men who received it, with 39.5% of the isolates being penicillinase-producing.[17] Another study demonstrated a 94% cure rate with a single 300 mg dose of rosoxacin in patients with uncomplicated acute gonococcal infection.[16]

In a comparative study, rosoxacin was effective in eradicating a penicillinase-producing N. gonorrhoeae strain.[12] Furthermore, a study in Ethiopian men with gonococcal urethritis found a 3% failure rate for rosoxacin, compared to a 24% failure rate for penicillin G and a 19% failure rate for ampicillin.[18]

Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Rosoxacin using Agar Dilution

This protocol outlines a standardized method for determining the MIC of rosoxacin against N. gonorrhoeae isolates.

Materials
  • Rosoxacin Hemisulfate analytical standard

  • Neisseria gonorrhoeae test isolates (including penicillin-resistant strains and a susceptible control strain, e.g., ATCC 49226)

  • GC agar base with a defined supplement

  • Sterile petri dishes

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Inoculator (e.g., Steers replicator)

  • Incubator (35-37°C with 5% CO2)

Procedure
  • Preparation of Rosoxacin Stock Solution: Prepare a stock solution of rosoxacin in the appropriate solvent according to the manufacturer's instructions.

  • Preparation of Agar Plates:

    • Melt the GC agar base and cool to 45-50°C.

    • Prepare a series of twofold dilutions of the rosoxacin stock solution in molten agar to achieve the desired final concentrations (e.g., 0.008 to 4 µg/mL).

    • Pour the agar into sterile petri dishes and allow them to solidify. Include a drug-free control plate.

  • Inoculum Preparation:

    • Subculture the N. gonorrhoeae isolates onto fresh GC agar plates and incubate for 18-24 hours.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Inoculation:

    • Using an inoculator, transfer a standardized volume of each bacterial suspension to the surface of the rosoxacin-containing and control agar plates.

  • Incubation:

    • Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of rosoxacin that completely inhibits visible growth of the N. gonorrhoeae isolate.

cluster_workflow MIC Determination Workflow Prepare Rosoxacin Stock Prepare Rosoxacin Stock Prepare Agar Plates with Serial Dilutions Prepare Agar Plates with Serial Dilutions Prepare Rosoxacin Stock->Prepare Agar Plates with Serial Dilutions Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Prepare Agar Plates with Serial Dilutions->Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Plates Inoculate Plates Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Plates Incubate (35-37°C, 5% CO2) Incubate (35-37°C, 5% CO2) Inoculate Plates->Incubate (35-37°C, 5% CO2) Read MIC Read MIC Incubate (35-37°C, 5% CO2)->Read MIC

Caption: Agar Dilution MIC Test Workflow.

Conclusion

The available evidence strongly supports the efficacy of Rosoxacin Hemisulfate against penicillin-resistant strains of Neisseria gonorrhoeae. Its distinct mechanism of action, targeting bacterial DNA replication, circumvents the primary modes of penicillin resistance. The low MIC values and demonstrated clinical effectiveness in treating infections caused by PPNG strains highlight its potential as a valuable therapeutic option. While newer antibiotics are now at the forefront of gonorrhea treatment, the study of rosoxacin provides a compelling case for the continued exploration of diverse antimicrobial mechanisms to combat the ever-evolving landscape of antibiotic resistance.

References

  • Wikipedia. (n.d.). Antibiotic resistance in gonorrhea.
  • National Center for Biotechnology Information. (n.d.). Rosoxacin. PubChem.
  • Handsfield, H. H., Judson, F. N., & Holmes, K. K. (1981). Rosoxacin in the therapy of uncomplicated gonorrhea. Antimicrobial Agents and Chemotherapy, 19(5), 891–894.
  • Patsnap. (2024, July 17). What is the mechanism of Rosoxacin? Synapse.
  • Patsnap. (2024, June 15). What is Rosoxacin used for? Synapse.
  • Unemo, M., & Shafer, W. M. (2014). Antimicrobial Resistance Expressed by Neisseria gonorrhoeae: A Major Global Public Health Problem in the 21st Century. Clinical Microbiology Reviews, 27(3), 587–613.
  • Pleń, M., & Wicha, J. (2022). Molecular Mechanisms of Drug Resistance and Epidemiology of Multidrug-Resistant Variants of Neisseria gonorrhoeae. International Journal of Molecular Sciences, 23(18), 10693.
  • Braveny, I., & Machka, K. (1980). [In vitro activity of rosoxacin (Win 35 213) against Neisseria gonorrhoeae (author's transl)]. Arzneimittel-Forschung, 30(9), 1476–1478.
  • Dobson, R. A., O'Connor, J. R., & Ziegler, J. A. (1980). In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. Antimicrobial Agents and Chemotherapy, 18(5), 738–740.
  • Handsfield, H. H., & Holmes, K. K. (1981). Treatment of Uncomplicated Gonorrhea With Rosoxacin. Antimicrobial Agents and Chemotherapy, 20(5), 627–629.
  • Cole, M. J., & Spiteri, G. (2015). Antibiotic Resistance in Neisseria gonorrhoeae: Will Infections be Untreatable in the Future? Culture, 35(1), 1-10.
  • Unemo, M., & Dillon, J. R. (2011). Antibiotic resistance in Neisseria gonorrhoeae: origin, evolution, and lessons learned for the future. Annals of the New York Academy of Sciences, 1230, E19–E28.
  • Woscoff, A., Flichman, J. C., Man, F., Martinez, T. E., de Martinez, L. R., Chouela, E., & Blanzaco, D. P. (1982). Rosoxacin (Win 35,213) in the treatment of uncomplicated acute gonococcal infection. Clinical Therapeutics, 4(6), 515–525.
  • Lim, K. B., & Rajan, V. S. (1982). Single oral dose rosoxacin in the treatment of gonorrhoea in males. Journal of International Medical Research, 10(1), 42–45.
  • Plummer, F. A., D'Costa, L. J., Nsanze, H., Maclean, I. W., & Ronald, A. R. (1987). Single-dose treatment of uncomplicated acute gonococcal urethritis in Ethiopian men: comparison of rosoxacin, spectinomycin, penicillin, and ampicillin. Sexually Transmitted Diseases, 14(3), 153–155.

Sources

Comparative In Vitro Activity Guide: Rosoxacin, Norfloxacin, and Pefloxacin

[1]

Executive Summary & Chemical Evolution

This guide provides a technical comparison of Rosoxacin (a pyridyl-quinolone) against Norfloxacin and Pefloxacin (second-generation fluoroquinolones). The transition from Rosoxacin to the fluoroquinolones represents a pivotal moment in medicinal chemistry—the "Fluorine Jump"—which drastically altered the pharmacophore's potency and spectrum.

  • Rosoxacin (Acrossoxacin): A non-fluorinated, pyridyl-quinolone. Historically significant for Neisseria gonorrhoeae but limited by poor Gram-negative permeation compared to later generations.

  • Norfloxacin: The first broad-spectrum fluoroquinolone.[][2] The addition of a C-6 fluorine and C-7 piperazine ring expanded activity against Pseudomonas aeruginosa.[3]

  • Pefloxacin: The N-methylated derivative of norfloxacin. While its in vitro potency is often comparable to norfloxacin, its lipophilicity improves tissue distribution (though this guide focuses strictly on in vitro metrics).

Mechanism of Action: The Dual-Target Inhibition[5]

All three agents function as Type II Topoisomerase inhibitors. However, the binding affinity and cell wall penetration differ significantly due to structural variances.

Mechanistic Pathway

The following diagram illustrates the critical "Trapping" mechanism where the drug stabilizes the DNA-Enzyme cleavable complex, leading to double-strand breaks.

MOA_Pathwaycluster_SARStructure-Activity ImpactEntryBacterial Cell Entry(Porin Channels/Diffusion)TargetTarget Binding(DNA Gyrase / Topo IV)Entry->TargetRosoxacin: Low PermeabilityFluoroquinolones: High PermeabilityComplexFormation of Ternary Complex(Drug-Enzyme-DNA)Target->ComplexMg2+ mediated bindingStallReplication Fork StallingComplex->StallBreakIrreversible Double-Strand BreaksStall->BreakRelease of lethal DNA endsDeathBacterial Cell DeathBreak->DeathSAR_FC-6 Fluorine(Nor/Pef only)SAR_F->TargetIncreases Gyrase Affinity& Cell PenetrationSAR_PipC-7 Piperazine(Nor/Pef only)SAR_Pip->TargetEnhances Anti-PseudomonalActivity

Figure 1: Mechanism of action and Structure-Activity Relationship (SAR) impact. Note the specific contributions of the C-6 Fluorine and C-7 Piperazine found in Norfloxacin and Pefloxacin but absent in Rosoxacin.

Comparative In Vitro Activity Data[6][7][8][9]

The following data aggregates MIC90 (Minimum Inhibitory Concentration required to inhibit 90% of strains) values from standardized broth microdilution assays.

Table 1: Comparative MIC90 Values (µg/mL)
Organism GroupBacterial SpeciesRosoxacinNorfloxacinPefloxacinPerformance Insight
Enterobacteriaceae E. coli4.0 - 8.0≤ 0.5≤ 0.5FQs Dominant: The C-6 fluorine improves potency by >10-fold.
Klebsiella spp.[4][5][6]4.0 - 16.0≤ 1.0≤ 1.0Rosoxacin lacks potency against capsule-forming G-negatives.
Non-Fermenters Pseudomonas aeruginosa> 32.0 (R)1.0 - 4.02.0 - 8.0Critical Differentiator: Rosoxacin is ineffective. Norfloxacin is generally 2x more potent than Pefloxacin in vitro.
Gram-Positives Staphylococcus aureus2.0 - 4.01.0 - 2.00.5 - 1.0Pefloxacin Edge: Methylation often confers slightly better anti-staphylococcal activity.
Fastidious Neisseria gonorrhoeae0.05 - 0.25≤ 0.05≤ 0.05Historical Niche: Rosoxacin was originally developed for this, but FQs are still superior.
Technical Analysis[1][4][11][12]
  • The Pseudomonas Gap: Rosoxacin displays virtually no activity against P. aeruginosa (MIC > 32 µg/mL). This is a defining characteristic of non-fluorinated quinolones. Norfloxacin and Pefloxacin are effective, though Norfloxacin typically exhibits slightly lower MICs (higher potency) against Pseudomonas than Pefloxacin.[7]

  • Enterobacteriaceae: Both fluoroquinolones are highly active (MICs < 1.0 µg/mL). Rosoxacin requires significantly higher concentrations, making it non-viable for systemic Gram-negative infections.

  • Gram-Positive Activity: Pefloxacin often shows a slight advantage over Norfloxacin against S. aureus, attributed to the N-methyl group enhancing lipophilicity and target interaction in Gram-positive cell walls.

Experimental Protocols

To replicate these findings or test novel derivatives, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Protocol A: Cation-Adjusted Broth Microdilution (MIC Determination)

Expert Insight: Quinolones chelate divalent cations. Standard Mueller-Hinton Broth (MHB) must be cation-adjusted (CAMHB) to physiological levels of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Failure to do so will result in artificially low MICs (false susceptibility).

  • Preparation: Prepare stock solutions of Rosoxacin (requires acidic dissolution/NaOH adjustment), Norfloxacin, and Pefloxacin.

  • Dilution: Create a doubling dilution series (e.g., 64 µg/mL down to 0.03 µg/mL) in CAMHB.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10⁵ CFU/mL in the well.

  • Incubation: 16-20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol B: Time-Kill Kinetics

MICs are static measurements. Time-kill curves are necessary to determine the bactericidal rate, a key advantage of fluoroquinolones over Rosoxacin.

TimeKill_WorkflowStartLog-Phase Culture(~10^6 CFU/mL)ExposeExpose to Drug(1x, 2x, 4x MIC)Start->ExposeSampleSampling Points(0, 2, 4, 8, 24 hrs)Expose->SampleSample->SampleRepeat at t+xPlateSerial Dilution &Plating (Agar)Sample->PlateQuench AntibioticCountColony Counting(Log10 CFU/mL)Plate->Count

Figure 2: Workflow for Time-Kill Assay. This protocol differentiates the rapid bactericidal activity of Norfloxacin/Pefloxacin (typically >3 log reduction in <4 hours) from the slower kinetics of Rosoxacin.

Synthesis & Discussion

The "Fluorine Effect"

The transition from Rosoxacin to Norfloxacin/Pefloxacin illustrates the "Fluorine Effect" in medicinal chemistry. The addition of the fluorine atom at position C-6:

  • Increases Lipophilicity: Enhances penetration through the lipid bilayer of Gram-negative bacteria.

  • Enhances Gyrase Binding: The fluorine atom interacts electrostatically with the enzyme-DNA complex, stabilizing the "cleavable complex" more effectively than the hydrogen found in Rosoxacin.

Norfloxacin vs. Pefloxacin

While their antimicrobial spectra are similar:

  • Norfloxacin remains the reference standard for in vitro Gram-negative potency but suffers from poor oral bioavailability, limiting it clinically to urinary tract infections.

  • Pefloxacin (N-methyl norfloxacin) sacrifices a fraction of in vitro potency against Pseudomonas to achieve a longer half-life and better tissue penetration, allowing for systemic use.

References

  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy.[3][5][7][8][9] Link

  • King, A., Warren, C., Shannon, K., & Phillips, I. (1982). The in vitro antibacterial activity of norfloxacin (MK-0366). Journal of Antimicrobial Chemotherapy. Link

  • Gonzalez, J. P., & Henwood, J. M. (1989). Pefloxacin: A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

  • Barry, A. L., Jones, R. N., & Thornsberry, C. (1984). In vitro activity of rosoxacin against Neisseria gonorrhoeae and Haemophilus influenzae. Antimicrobial Agents and Chemotherapy.[3][5][7][8][9] Link

A Comparative Analysis of Rosoxacin Hemisulfate and Ampicillin for the Treatment of Uncomplicated Gonorrhea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The emergence and spread of antimicrobial resistance in Neisseria gonorrhoeae necessitates a continuous evaluation of therapeutic options.[1][2][3] This guide provides a detailed comparison of two antibiotics that have been used in the treatment of uncomplicated gonorrhea: Rosoxacin Hemisulfate, a quinolone, and Ampicillin, a beta-lactam antibiotic.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between Rosoxacin and Ampicillin lies in their cellular targets, a critical factor influencing their efficacy and susceptibility to resistance.

Rosoxacin: As a quinolone antibiotic, Rosoxacin targets bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, Rosoxacin disrupts critical cellular processes, leading to bacterial cell death.[4]

Ampicillin: Ampicillin, a member of the penicillin class, acts by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8] It specifically binds to and inactivates penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis.[5][6] This disruption of cell wall integrity leads to cell lysis and death.[5]

Antibiotic_Mechanisms_of_Action cluster_Rosoxacin Rosoxacin (Quinolone) cluster_Ampicillin Ampicillin (Beta-Lactam) Rosoxacin Rosoxacin DNA_Gyrase DNA Gyrase Rosoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Rosoxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Bacterial_Death_R Bacterial Cell Death DNA_Replication->Bacterial_Death_R Disruption leads to Ampicillin Ampicillin PBPs Penicillin-Binding Proteins (PBPs) Ampicillin->PBPs Binds to & Inactivates Cell_Wall Peptidoglycan Cell Wall Synthesis Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Mechanisms of action for Rosoxacin and Ampicillin.

Clinical Efficacy: A Shifting Landscape

Clinical trials have demonstrated the efficacy of both drugs, but the rise of resistance has significantly impacted their current utility, particularly for Ampicillin.

A randomized, multicenter study directly compared a single 300-mg oral dose of rosoxacin with 3.5 g of ampicillin plus 1 g of probenecid for uncomplicated anogenital N. gonorrhoeae infections. In this study, ampicillin showed a higher cure rate, being effective in 98.5% of males and 98% of females, while rosoxacin cured 90.3% of males and 94.1% of females.[9]

Another open multicenter trial involving 100 patients showed that a single 300-mg dose of rosoxacin resulted in a 94% cure rate for uncomplicated acute gonococcal infections.[10] Specifically, the cure rate was 94% in men and 100% in women.[10]

An open study designed to evaluate rosoxacin's efficacy against both penicillinase-producing Neisseria gonorrhoeae (PPNG) and non-PPNG strains found an overall cure rate of 94% with a 300 mg oral dose.[11] This included a 96.7% cure rate for PPNG and 90% for non-PPNG strains.[11]

Drug Dosage Cure Rate (Overall) Cure Rate (Males) Cure Rate (Females) PPNG Strain Efficacy Source
Rosoxacin Hemisulfate300 mg single oral dose94%94%100%Not specified[10]
Rosoxacin Hemisulfate300 mg single oral dose94%Not specifiedNot specified96.70%[11]
Ampicillin3.5 g + 1 g probenecidNot specified98.50%98%Not specified[9]

Table 1: Comparative Efficacy in Clinical Trials for Uncomplicated Gonorrhea.

It is crucial to note that the widespread emergence of penicillin and ampicillin resistance in N. gonorrhoeae has rendered ampicillin largely ineffective for empirical treatment of gonorrhea in many parts of the world.[1][2] The CDC no longer recommends ampicillin as a first-line agent for treating gonorrhea.[6]

In Vitro Susceptibility: A Quantitative Comparison

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. Studies have consistently shown Rosoxacin to be highly active against N. gonorrhoeae in vitro, including against strains resistant to penicillin.

One study found that the MIC for 50% of clinical isolates of N. gonorrhoeae was 0.03 µg/ml for Rosoxacin, compared to 0.125 µg/ml for ampicillin.[12][13] Another study reported that 167 out of 173 isolates, including 16 beta-lactamase-producing strains, were inhibited by 0.06 mg/l of rosoxacin.[14] Furthermore, against beta-lactamase-producing isolates, rosoxacin was found to be the most active compound tested, with all strains inhibited by 0.06 mg/l.[15]

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL) Activity against PPNG Source
Rosoxacin Hemisulfate0.03Not specifiedHigh[12][13]
Ampicillin0.125Not specifiedLow to none[12][13]

Table 2: In Vitro Activity against Neisseria gonorrhoeae.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The following protocol outlines a standard method for determining the MIC of antimicrobial agents against N. gonorrhoeae.

1. Media Preparation:

  • Prepare GC agar base according to the manufacturer's instructions.
  • Autoclave and cool to 50°C.
  • Aseptically add a defined chemical supplement.

2. Antibiotic Stock Solution and Dilutions:

  • Prepare a stock solution of the antibiotic in a suitable solvent.
  • Perform serial twofold dilutions to achieve the desired concentration range.

3. Plate Preparation:

  • Add a specific volume of each antibiotic dilution to molten GC agar to achieve the final desired concentrations.
  • Pour the agar into sterile petri dishes and allow to solidify.
  • Include a drug-free control plate.

4. Inoculum Preparation:

  • Subculture N. gonorrhoeae isolates onto fresh GC agar plates and incubate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.
  • Suspend several colonies in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

5. Inoculation:

  • Using a multipoint inoculator, deliver a standardized volume of the bacterial suspension to the surface of each antibiotic-containing and control plate.

6. Incubation:

  • Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.[16]

7. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[16]

node [fillcolor="#4285F4"]; Media_Prep [label="Prepare GC Agar"]; Stock_Prep [label="Prepare Antibiotic\nStock Solutions"]; Serial_Dilution [label="Perform Serial Dilutions"]; Plate_Prep [label="Prepare Antibiotic-Containing\nAgar Plates"];

node [fillcolor="#34A853"]; Isolate_Culture [label="Culture N. gonorrhoeae\nIsolates"]; Inoculum_Prep [label="Prepare Standardized\nInoculum"]; Inoculation [label="Inoculate Plates"];

node [fillcolor="#FBBC05"]; Incubation [label="Incubate Plates\n(35-37°C, 5% CO2)"]; Reading [label="Read and Record MIC"];

Media_Prep -> Plate_Prep; Stock_Prep -> Serial_Dilution -> Plate_Prep; Isolate_Culture -> Inoculum_Prep -> Inoculation; Plate_Prep -> Inoculation; Inoculation -> Incubation -> Reading; }

Caption: Workflow for MIC determination by agar dilution.

Pharmacokinetics: Absorption, Distribution, and Elimination

The pharmacokinetic profiles of Rosoxacin and Ampicillin influence their dosing regimens and tissue penetration.

Rosoxacin: Following a 300 mg oral dose, the mean apparent first-order terminal elimination rate constant for rosoxacin is 0.203 hr-1.[17] The mean apparent volume of distribution is 0.644 liters/kg, and the mean apparent plasma clearance is 2.08 ml/min/kg.[17] Quinolones, in general, are well-absorbed orally and exhibit good penetration into many body tissues and fluids.[18]

Ampicillin: After a 500 mg oral dose, peak plasma concentrations of 2–6 mg/l are reached within 1–2 hours.[19] Intramuscular injection of 500 mg of sodium ampicillin results in peak plasma levels of 7–14 mg/l within about an hour.[19] Ampicillin is widely distributed in the body, and only about 20% is bound to plasma proteins.[19] The elimination half-life is approximately 1-1.8 hours.[5]

Parameter Rosoxacin Hemisulfate (300 mg oral) Ampicillin (500 mg oral) Source
Peak Plasma Concentration (Cmax) Not specified2-6 mg/L[19]
Time to Peak (Tmax) Not specified1-2 hours[19]
Elimination Half-Life ~4.9 hours (calculated from rate constant)1-1.8 hours[5][17]
Plasma Protein Binding Not specified~20%[19]

Table 3: Comparative Pharmacokinetic Parameters.

Safety and Tolerability

Both drugs have distinct side effect profiles that must be considered in a clinical setting.

Rosoxacin: Adverse effects were reported in 14 out of 100 patients in one trial, with dizziness being the most common (12 patients), followed by drowsiness and visual changes (1 patient each).[10] Another study noted side effects in 15 of 100 patients, which were described as mild and self-limiting.[11][20] A dose-ranging study found that 51% of subjects experienced transient central nervous system symptoms like dizziness, drowsiness, or altered visual perceptions.[21]

Ampicillin: The most common side effects are skin rashes (urticarial or maculopapular) and gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[19][22][23][24][25] Less common but more severe reactions can include allergic reactions and pseudomembranous colitis.[19][22]

Conclusion: An Evolving Therapeutic Landscape

While both Rosoxacin Hemisulfate and Ampicillin have demonstrated efficacy against Neisseria gonorrhoeae, their current clinical utility is vastly different. The rise of widespread resistance has relegated Ampicillin to a historical footnote in the treatment of uncomplicated gonorrhea. Rosoxacin, with its potent in vitro activity against both susceptible and penicillin-resistant strains, represented a valuable therapeutic option. However, the development of newer, more effective, and better-tolerated agents has also limited its contemporary use. This comparative analysis underscores the dynamic nature of infectious disease treatment and the critical importance of ongoing surveillance and research to combat antimicrobial resistance.

References

  • National Center for Biotechnology Information. (n.d.). Ampicillin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved from [Link]

  • Lim, K. B., Rajan, V. S., Giam, Y. C., Lui, E. O., Sng, E. H., & Yeo, K. L. (1983). Treatment of uncomplicated gonorrhoea with rosoxacin (acrosoxacin). British Journal of Venereal Diseases, 59(1), 1-4. Retrieved from [Link]

  • Dobson, R. A., O'Connor, J. R., Poulin, S. A., Kundsin, R. B., Smith, T. F., & Came, P. E. (1980). In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. Antimicrobial Agents and Chemotherapy, 18(5), 738–740. Retrieved from [Link]

  • Braveny, I., & Machka, K. (1980). [In vitro activity of rosoxacin (Win 35 213) against Neisseria gonorrhoeae (author's transl)]. Arzneimittel-Forschung, 30(9), 1476–1478. Retrieved from [Link]

  • O'Callaghan, C. H., & Kirby, S. M. (1981). In-vitro antigonococcal activity of rosoxacin (WIN 35213). British Journal of Venereal Diseases, 57(1), 7-9. Retrieved from [Link]

  • YouTube. (2024, December 18). Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Ampicillin. Retrieved from [Link]

  • Schaad, U. B., Guenin, K., & Stoeckel, K. (1995). Pharmacokinetics of ampicillin and sulbactam in pediatric patients. Antimicrobial Agents and Chemotherapy, 39(8), 1786–1791. Retrieved from [Link]

  • Wright, N., Wise, R., & Wills, P. J. (1990). Pharmacokinetics of ampicillin (2.0 grams) and sulbactam (1.0 gram) coadministered to subjects with normal and abnormal renal function and with end-stage renal disease on hemodialysis. Antimicrobial Agents and Chemotherapy, 34(8), 1575–1579. Retrieved from [Link]

  • Woscoff, A., Flichman, J. C., Man, F., Martinez, T. E., de Martinez, L. R., Chouela, E., & Blanzaco, D. P. (1982). Rosoxacin (Win 35,213) in the treatment of uncomplicated acute gonococcal infection. Clinical Therapeutics, 4(6), 515–525. Retrieved from [Link]

  • Handsfield, H. H., Judson, F. N., & Holmes, K. K. (1981). Rosoxacin in the therapy of uncomplicated gonorrhea. Antimicrobial Agents and Chemotherapy, 20(4), 455–457. Retrieved from [Link]

  • Chudgar, A. C., & Shah, A. (2023). Ampicillin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Dobson, R. A., O'Connor, J. R., Poulin, S. A., Kundsin, R. B., Smith, T. F., & Came, P. E. (1980). In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. Antimicrobial Agents and Chemotherapy, 18(5), 738-740. Retrieved from [Link]

  • Handsfield, H. H., Judson, F. N., & Holmes, K. K. (1981). Treatment of uncomplicated gonorrhea with rosoxacin. Antimicrobial Agents and Chemotherapy, 20(5), 625–629. Retrieved from [Link]

  • Patsnap. (2024, June 15). What is Rosoxacin used for?. Synapse. Retrieved from [Link]

  • Thirumoorthy, T., Sng, E. H., & Lim, K. B. (1983). Single oral dose rosoxacin in the treatment of gonorrhoea in males. British Journal of Venereal Diseases, 59(5), 310–312. Retrieved from [Link]

  • MedicineNet. (n.d.). Ampicillin: Antibiotic Uses, Side Effects & Dosage. Retrieved from [Link]

  • GoodRx. (2024, April 28). Ampicillin: Uses, Side Effects, Alternatives & More. Retrieved from [Link]

  • Drugs.com. (2025, July 14). Ampicillin Uses, Side Effects & Warnings. Retrieved from [Link]

  • Healthline. (2018, March 16). Ampicillin: Side Effects, Dosage, Uses, and More. Retrieved from [Link]

  • Phillips, I., & Eykyn, S. (1972). Susceptibility of Neisseria gonorrhoeae to seven antibiotics in vitro. Canadian Medical Association Journal, 107(10), 959–962. Retrieved from [Link]

  • RxList. (n.d.). Ampicillin. Retrieved from [Link]

  • Lim, K. B., Rajan, V. S., Giam, Y. C., Lui, E. O., Sng, E. H., & Yeo, K. L. (1983). Treatment of uncomplicated gonorrhoea with rosoxacin (acrosoxacin). Sexually Transmitted Infections, 59(1), 1-4. Retrieved from [Link]

  • Weidmann, P., & Schift, R. (1985). [Management of acute gonorrhea in males with Rosoxacin]. Zeitschrift fur Hautkrankheiten, 60(15), 1208–1212. Retrieved from [Link]

  • Unemo, M., & Shafer, W. M. (2014). Antibiotic resistance in Neisseria gonorrhoeae: origin, evolution, and lessons learned for the future. Annals of the New York Academy of Sciences, 1323, 19–41. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC of antibiotics for the N. gonorrhoeae strains studied. Retrieved from [Link]

  • Dobson, R. A., O'Connor, J. R., Poulin, S. A., Kundsin, R. B., Smith, T. F., & Came, P. E. (1980). In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum. Antimicrobial Agents and Chemotherapy, 18(5), 738–740. Retrieved from [Link]

  • Maier, T. W., Beilstein, H. R., & Zubrzycki, L. (1974). Multiple Antibiotic Resistance in Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 6(1), 22–28. Retrieved from [Link]

  • Handsfield, H. H., Judson, F. N., & Holmes, K. K. (1981). Rosoxacin in the therapy of uncomplicated gonorrhea. Antimicrobial Agents and Chemotherapy, 20(4), 455-457. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic resistance in gonorrhea. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Ampicillin. Drug Index. Retrieved from [Link]

  • Came, P. E., O'Connor, J. R., & Dobson, R. A. (1979). Pharmacokinetics of rosoxacin in human volunteers. Antimicrobial Agents and Chemotherapy, 15(4), 573–574. Retrieved from [Link]

  • World Health Organization. (2001). Antimicrobial resistance in Neisseria gonorrhoeae. Retrieved from [Link]

  • Eyre, D. W., De Silva, D., Cole, K., Peters, C., Cole, M. J., Grad, Y. H., ... & Walker, A. S. (2017). WGS to predict antibiotic MICs for Neisseria gonorrhoeae. The Journal of Antimicrobial Chemotherapy, 72(7), 1937–1947. Retrieved from [Link]

  • Britannica. (2026, February 6). Ampicillin. Retrieved from [Link]

  • Normark, S., & Norlander, L. (1979). Effects of low ampicillin concentrations on penicillin sensitive and β-lactamase producing strains of Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy, 5(5), 581–589. Retrieved from [Link]

  • Public Health Agency of Canada. (2023, September 25). Antimicrobial susceptibilities of Neisseria gonorrhoeae in Canada, 2021. Retrieved from [Link]

  • Vanbaelen, T., Deghorain, M., & Van den Bossche, D. (2025, June 9). Neisseria gonorrhoeae antimicrobial susceptibility testing: application of traditional agar dilution to a high-throughput 96-well microtiter assay. Frontiers in Microbiology, 16, 1391694. Retrieved from [Link]

  • CADTH. (2024, August 19). Efficacy and Safety of Treatment Options for Uncomplicated Gonococcal Infections. Retrieved from [Link]

  • ScienceDaily. (2026, January 3). New antibiotic pill shows promise against drug-resistant gonorrhea. Retrieved from [Link]

  • Contemporary Clinic. (2026, January 28). Reviewing Recently Approved Antibiotics for Uncomplicated Urogenital Gonorrhea. Retrieved from [Link]

  • Hooper, D. C., & Wolfson, J. S. (1991). Pharmacokinetics of quinolones: newer aspects. Clinical Infectious Diseases, 13(Supplement_2), S115–S120. Retrieved from [Link]

  • Pfaller, M. A. (1997). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 25(Supplement_3), S233–S239. Retrieved from [Link]

  • Lode, H., Höffken, G., Olschewski, P., Sievers, B., Kirch, A., Borner, K., & Koeppe, P. (1987). Multiple-dose Pharmacokinetics of Ofloxacin, a New Broad-Spectrum Antimicrobial Agent. Antimicrobial Agents and Chemotherapy, 31(9), 1338–1342. Retrieved from [Link]

Sources

Comparative Guide: Synergistic Effects of Rosoxacin Hemisulfate and Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rosoxacin Hemisulfate (a pyridyl-quinoline derivative) represents a distinct class of "first-generation" quinolones. While largely superseded in clinical practice by fluoroquinolones, it remains a critical research tool for elucidating resistance mechanisms related to DNA gyrase (GyrA) binding without the confounding variables of fluorine-mediated binding affinities.

This guide objectively analyzes the combinatorial potential of Rosoxacin Hemisulfate with beta-lactam antibiotics. Unlike fluoroquinolones (e.g., ciprofloxacin), which exhibit high intrinsic permeability, Rosoxacin’s efficacy is often limited by outer membrane barriers in Gram-negative bacteria. Consequently, its combination with cell-wall-compromising beta-lactams offers a mechanistic rationale for synergy: permeability enhancement facilitating gyrase inhibition.

Mechanistic Basis of Synergy

The theoretical framework for combining Rosoxacin Hemisulfate with beta-lactams (e.g., Cefotaxime, Ampicillin) rests on a "Breach-and-Enter" strategy.

  • The Beta-Lactam Role (The Breach): Beta-lactams bind to Penicillin-Binding Proteins (PBPs), inhibiting peptidoglycan cross-linking. This weakens the cell wall integrity and, critically, disrupts the outer membrane organization in Gram-negatives.

  • The Rosoxacin Role (The Entry): Rosoxacin targets DNA Gyrase (Subunit A) and Topoisomerase IV.[1][2] Its entry is often restricted by porin channels (OmpF/OmpC). Beta-lactam-induced wall compromise bypasses these porin restrictions, increasing the intracellular concentration of Rosoxacin.

Pathway Visualization

The following diagram illustrates the sequential cascade required for this synergistic interaction.

SynergyMechanism BetaLactam Beta-Lactam (e.g., Cefotaxime) CellWall Cell Wall (Peptidoglycan) BetaLactam->CellWall Inhibits PBPs Rosoxacin Rosoxacin Hemisulfate Membrane Outer Membrane Integrity Loss Rosoxacin->Membrane Passive Diffusion (Enhanced) CellWall->Membrane Destabilizes Intracellular Intracellular Accumulation Membrane->Intracellular Influx > Efflux DNAGyrase DNA Gyrase (Inhibition) Intracellular->DNAGyrase Binds Subunit A CellDeath Bactericidal Cascade DNAGyrase->CellDeath Replication Arrest

Figure 1: The "Breach-and-Enter" model. Beta-lactams compromise the structural barrier, allowing Rosoxacin to reach its cytoplasmic target (DNA Gyrase) at lethal concentrations.

Comparative Performance Analysis

When designing synergy studies, it is vital to benchmark Rosoxacin Hemisulfate against standard alternatives. The table below contrasts Rosoxacin with Nalidixic Acid (parent) and Ciprofloxacin (fluoroquinolone) in the context of beta-lactam combination.

FeatureRosoxacin HemisulfateNalidixic AcidCiprofloxacin
Chemical Class Pyridyl-QuinoloneNaphthyridoneFluoroquinolone
Primary Target DNA Gyrase (GyrA)DNA Gyrase (GyrA)DNA Gyrase & Topo IV
Intrinsic Potency ModerateLowHigh
Solubility (Aq.) High (due to Hemisulfate)Low (requires NaOH)Moderate
Synergy Potential High (Permeability dependent)ModerateVariable (often Indifferent)
Gram-Neg Spectrum Neisseria, EnterobacteriaceaeEnterobacteriaceaeBroad Spectrum

Expert Insight:

  • Solubility Advantage: The Hemisulfate salt form of Rosoxacin is critical for in vitro checkerboard assays. The base form of Rosoxacin precipitates easily at neutral pH, which can cause false "turbidity" readings in microplate assays. The hemisulfate remains stable in Mueller-Hinton Broth (MHB).

  • Synergy Context: Ciprofloxacin often shows "indifference" with beta-lactams because it already penetrates cells efficiently. Rosoxacin, being less permeable, benefits more from the beta-lactam's wall-damaging effect, making it a better candidate for demonstrating synergy in permeability-limited strains.

Validated Experimental Protocol: Checkerboard Assay

To rigorously determine synergy, the Checkerboard Broth Microdilution Method is the gold standard. This protocol is self-validating via the inclusion of MIC controls on the same plate.

Materials
  • Compound A: Rosoxacin Hemisulfate (Stock: 1280 µg/mL in water).

  • Compound B: Beta-Lactam (e.g., Cefotaxime) (Stock: varies by potency).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

  • Organism: E. coli ATCC 25922 (Quality Control Strain).

Workflow Logic

The assay creates a 2D matrix of concentrations.[4][5]

  • X-Axis: Increasing concentration of Beta-Lactam.

  • Y-Axis: Increasing concentration of Rosoxacin.

CheckerboardProtocol Prep 1. Preparation Dilute Rosoxacin (Y-axis) Dilute Beta-Lactam (X-axis) Plate 2. Plate Setup 96-Well Matrix (8x8 or 8x12 grid) Prep->Plate Inoculum 3. Inoculation Add 5x10^5 CFU/mL (Final Volume 100-200µL) Plate->Inoculum Incubate 4. Incubation 18-24h @ 37°C Inoculum->Incubate Read 5. Readout Visual Turbidity or OD600 Incubate->Read Calc 6. Calculation Compute FICI Read->Calc

Figure 2: Step-by-step workflow for the Checkerboard Synergy Assay.[3][4][6]

Data Analysis: The FICI Calculation

The Fractional Inhibitory Concentration Index (FICI) determines the interaction type.[4][6][7]



Interpretation Criteria:

  • Synergy: FICI ≤ 0.5

  • No Interaction (Indifference): 0.5 < FICI ≤ 4.0[6]

  • Antagonism: FICI > 4.0

Critical Control: If the MIC of Rosoxacin alone in the control column differs by more than 1 dilution from its historical value, the assay is invalid and must be repeated.

References

  • Patsnap Synapse. (2024). Mechanism of Action: Rosoxacin.[2][8] Retrieved from [Link]

  • Wolfson, J. S., & Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones.[9] Clinical Infectious Diseases. Retrieved from [Link]

  • Thabaut, A., & Meyran, M. (1987). Beta-lactam combinations with new quinolones.[10] Presse Medicale.[10] Retrieved from [Link]

  • Global Antibiotic Research & Development Partnership (GARDP). (2024). Checkerboard Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 287180: Rosoxacin. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Rosoxacin Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that cutting-edge research can be conducted both effectively and, most importantly, safely. Active Pharmaceutical Ingredients (APIs) like Rosoxacin Hemisulfate are the lifeblood of drug development, but they demand our utmost respect and caution.[1] This guide is designed to provide you, my fellow researchers and scientists, with a comprehensive, logic-driven framework for the safe handling of Rosoxacin Hemisulfate, focusing on the correct selection and use of Personal Protective Equipment (PPE). This is not merely a checklist; it is a procedural methodology grounded in risk assessment and scientific best practices.

Foundational Knowledge: Hazard Assessment of Rosoxacin Hemisulfate

Rosoxacin is a quinolone antibiotic, a class of compounds known for their potent biological activity.[2][3] Understanding the specific risks associated with this API is the critical first step in establishing a robust safety protocol.[1] While a specific, publicly available Safety Data Sheet (SDS) for Rosoxacin Hemisulfate was not identified in the search, we can infer its potential hazards from data on similar quinolone antibiotics and general API handling guidelines.

Inferred Hazard Profile:

  • Potent Biological Activity: As an API, Rosoxacin is designed to have a therapeutic effect on the body and should be handled with care to avoid unintended exposure.[4]

  • Potential for Allergic Reaction: Quinolone antibiotics can cause allergic skin reactions (dermatitis) and, in some cases, respiratory sensitization.[3][5][6]

  • Irritation: Like many fine chemical powders, Rosoxacin Hemisulfate dust may cause irritation to the skin, eyes, and respiratory tract.

  • Systemic Effects: Ingestion or significant absorption could lead to undesirable systemic effects, including dizziness, nausea, and headache.[3][7] Although rare, some fluoroquinolones have been associated with more severe, long-lasting side effects affecting the musculoskeletal and nervous systems.[8][9][10][11]

This hazard assessment dictates a clear principle: minimize all routes of exposure—inhalation, dermal contact, and ingestion. This is achieved through a combination of engineering controls and a meticulously planned PPE strategy.

The Core of Protection: A Task-Based PPE Protocol

The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. A one-size-fits-all approach is insufficient for ensuring laboratory safety.

TaskMinimum PPE RequirementRationale
Receiving & Unpacking • Safety Glasses• Nitrile Gloves• Lab CoatProtects against incidental exposure from a damaged container during transit.
Weighing & Compounding (Dry Powder) • Safety Goggles• Face Shield• Double Nitrile Gloves• Chemical-Resistant Lab Coat or Gown• N95 or higher RespiratorThis is the highest-risk activity for aerosolization. Engineering controls (fume hood, ventilated balance enclosure) are primary.[1] PPE provides a critical secondary barrier. Double gloving protects against tears and contamination. A face shield protects the entire face from splashes or puffs of powder. Respiratory protection is mandatory to prevent inhalation of fine particles.
Handling Solutions • Safety Goggles• Nitrile Gloves• Lab CoatThe risk of inhalation is reduced, but splash hazards remain. Goggles provide superior protection over safety glasses against splashes.
Spill Cleanup • Safety Goggles• Face Shield• Double Nitrile Gloves• Chemical-Resistant Gown• N95 or higher RespiratorA spill re-introduces the risk of aerosolization and significant skin contact. The response must revert to the highest level of protection.
Waste Disposal • Safety Goggles• Nitrile Gloves• Lab CoatProtects against splashes or contact with contaminated waste containers.

Workflow for Safe Handling and PPE Selection

To ensure a self-validating system of safety, every operation involving Rosoxacin Hemisulfate should follow a structured workflow. The following diagram illustrates the key decision points and corresponding actions from receipt of the chemical to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Active Handling cluster_cleanup Post-Handling A Review SDS & SOPs B Verify Engineering Controls (Fume Hood, VEB) A->B C Don Appropriate PPE (Task-Specific) B->C D Perform Task (e.g., Weighing, Compounding) C->D E Spill Occurs? D->E F Execute Spill Protocol (Highest Level PPE) E->F Yes G Clean Work Area E->G No F->D H Doff PPE Correctly G->H I Segregate & Dispose Waste H->I J Wash Hands Thoroughly I->J

Caption: Logical workflow for handling Rosoxacin Hemisulfate.

Detailed Protocols: Beyond the Product

True safety lies in the execution of well-defined procedures. Here are step-by-step guides for critical operations.

Protocol 1: Weighing and Compounding the Dry Powder

This protocol assumes the use of a ventilated balance enclosure or a chemical fume hood as the primary engineering control.[1][12]

  • Preparation: Before bringing the compound into the hood, decontaminate the work surface. Prepare all necessary equipment (weigh boats, spatulas, glassware) to minimize movement and time in the hood.

  • Donning PPE:

    • Wash hands thoroughly.

    • Don a chemical-resistant gown or lab coat.

    • Don the first pair of nitrile gloves.

    • Don an N95 (or higher) respirator, ensuring a proper seal check is performed.

    • Don safety goggles.

    • Don a face shield over the goggles and respirator.

    • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling:

    • Carefully open the Rosoxacin Hemisulfate container inside the engineering control.

    • Use a dedicated spatula to gently transfer the desired amount of powder. Avoid any actions that could create dust clouds, such as dropping or tapping the container forcefully.

    • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate the exterior of the container and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

    • Proceed to the doffing procedure.

Protocol 2: PPE Doffing (Removal) Procedure

The order of PPE removal is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Gown/Lab Coat: Untie and remove the gown or lab coat, rolling it away from the body to contain any surface contamination. Dispose of it in the appropriate waste stream.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan: Completing the Safety Cycle

Proper disposal is a non-negotiable aspect of chemical safety, governed by institutional and regulatory standards.[13]

  • Contaminated PPE: All disposable PPE (gloves, gowns, respirator masks) that has come into contact with Rosoxacin Hemisulfate must be disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste. The rinsed container can then be disposed of according to institutional policy.

  • Chemical Waste: All solutions and unused solid Rosoxacin Hemisulfate must be collected in a clearly labeled, sealed hazardous waste container. Never pour chemical waste down the drain.[6]

By adhering to these rigorous, logic-based protocols, you are not just following rules; you are creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment to operational excellence is what builds trust and ensures that our work continues to advance science safely.

References

  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients.Google Vertex AI Search.
  • API Industry: Hazards & Safety Measures.YouTube.
  • Active Pharmaceutical Ingredient (API) Handling.3M.
  • Understanding OSHA Chemical Storage Requirements.PolyStar Containment.
  • Material Safety Data Sheet.Pfizer.
  • Rosoxacin | C17H14N2O3 | CID 287180.PubChem - NIH.
  • SAFETY DATA SHEET.MilliporeSigma.
  • What is Rosoxacin used for?Patsnap Synapse.
  • SAFETY DATA SHEET.Fisher Scientific.
  • Safety Data Sheet.Cayman Chemical.
  • Quinolone antibiotics - restrictions and precautions due to very rare reports of disabling and potentially long-lasting or irreversible side effects.GPnotebook.
  • Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects.GOV.UK.
  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects.FDA.
  • Fluoroquinolone antibiotics and adverse events.PMC - NIH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.